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  • Product: 2-Fluoro-4-methylpyridin-3-OL
  • CAS: 1092561-59-5

Core Science & Biosynthesis

Foundational

Strategic Integration of 2-Fluoro-4-methylpyridin-3-ol Derivatives in Modern Drug Discovery: A Technical Whitepaper

Executive Summary In the continuous pursuit of optimized pharmacokinetics and target engagement, the strategic deployment of fluorinated heterocycles has become a cornerstone of medicinal chemistry. 2-Fluoro-4-methylpyri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the continuous pursuit of optimized pharmacokinetics and target engagement, the strategic deployment of fluorinated heterocycles has become a cornerstone of medicinal chemistry. 2-Fluoro-4-methylpyridin-3-ol (CAS 1092561-59-5) represents a highly privileged, low-molecular-weight building block. By acting as a sophisticated bioisostere for phenols, this scaffold leverages the unique stereoelectronic properties of fluorine to modulate pKa, enforce conformational restriction via its 4-methyl group, and act as a "metabolic shield" against oxidative degradation. This whitepaper details the physicochemical rationale, potential biological activities, and self-validating experimental workflows for utilizing 2-fluoro-4-methylpyridin-3-ol derivatives in modern drug design.

Physicochemical Profiling & Structural Rationale

The design of highly selective therapeutics often requires navigating the delicate balance between aqueous solubility and membrane permeability. The 2-fluoro-4-methylpyridin-3-ol scaffold achieves this through three distinct structural vectors:

A. The Fluorinated Bioisostere Effect

Phenols are ubiquitous hydrogen-bond donors in drug discovery but suffer from rapid Phase II metabolism (glucuronidation and sulfation) and oxidative degradation. Replacing a phenol with a 3-hydroxypyridine introduces a basic nitrogen that alters the electronic landscape[1]. The addition of a fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect, which lowers the pKa of the adjacent 3-hydroxyl group. This increases the hydroxyl's capacity as a hydrogen-bond donor while simultaneously reducing the basicity of the pyridine nitrogen[2].

B. The "Metabolic Shield"

The C2 position of unsubstituted pyridines is highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, often resulting in toxic pyridone byproducts. The installation of a carbon-fluorine bond at this exact position acts as a metabolic shield, completely blocking this oxidative liability while maintaining the required biological activity[2]. This principle is widely utilized in both pharmaceutical and advanced agrochemical design[3].

C. Conformational Locking via the 4-Methyl Group

The inclusion of the 4-methyl group increases the fraction of sp3-hybridized carbons (Fsp3), which correlates with improved clinical success rates. Furthermore, it provides a critical steric boundary. When the 3-hydroxyl group is functionalized (e.g., via biaryl ether formation), the 4-methyl group restricts the rotational freedom of the substituent, locking the molecule into a bioactive conformation and reducing the entropic penalty upon target binding[4].

Quantitative Physicochemical Comparison
ScaffoldLogP (Approx.)Tautomeric/Ionization StatePrimary Metabolic Liability
Phenol 1.46NeutralPhase II Glucuronidation
3-Hydroxypyridine 0.48Zwitterionic / NeutralCYP450 Oxidation at C2/C6
2-Fluoro-3-hydroxypyridine 0.90Neutral / ZwitterionicReduced Oxidation[5]
2-Fluoro-4-methylpyridin-3-ol 1.50Neutral / ZwitterionicSterically Protected[4]

Potential Biological Activities & Target Engagement

Based on the structural profile of 2-fluoro-4-methylpyridin-3-ol, its derivatives possess immense potential across several therapeutic domains:

Kinase Inhibition (Hinge-Binding Motif)

The 2-fluoro-3-hydroxypyridine motif is an exceptional hinge-binding scaffold for kinase inhibitors. The pyridine nitrogen and the 3-hydroxyl group act as a bidentate hydrogen bond acceptor/donor pair, mimicking the binding of ATP in the kinase active site. The electron-withdrawing fluorine strengthens the hydrogen bond donor capacity of the OH group, while the 4-methyl group projects into the hydrophobic pocket adjacent to the hinge region, driving exquisite kinase selectivity.

CNS Penetrance and Nonclassical Zwitterions

For drugs targeting the central nervous system (CNS), crossing the Blood-Brain Barrier (BBB) is paramount. 3-Hydroxypyridines can exist as "nonclassical zwitterions" in aqueous media. This unique physicochemical property allows the molecule to maintain high aqueous solubility in blood plasma, while the neutral, uncharged tautomer readily partitions into lipid bilayers to cross the BBB without requiring the extreme lipophilicity that often leads to off-target toxicity[6].

Pathway N1 Neutral Form (Lipophilic / BBB Permeable) N2 Pyridone Tautomer (Ambident Nucleophile) N1->N2 Tautomerization N3 Nonclassical Zwitterion (Aqueous Soluble) N1->N3 Proton Transfer

Equilibrium states of 2-Fluoro-4-methylpyridin-3-ol influencing BBB permeability and solubility.

Self-Validating Experimental Protocols

To effectively utilize 2-fluoro-4-methylpyridin-3-ol in drug discovery, experimental protocols must account for its ambident nucleophilic nature (due to pyridinol/pyridone tautomerism). The following protocols are designed as self-validating systems to ensure structural integrity and metabolic validation.

Protocol A: Regioselective O-Alkylation for Derivative Synthesis

Causality: Because the scaffold exists in equilibrium with its pyridone tautomer, alkylation can occur at the oxygen (O-alkylation) or the nitrogen (N-alkylation). To drive kinetic O-alkylation for biaryl ether synthesis, a mild base in a polar aprotic solvent at low temperatures is strictly required.

  • Preparation: Dissolve 2-fluoro-4-methylpyridin-3-ol (1.0 eq) in anhydrous DMF (0.2 M concentration) under an argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add finely powdered K2​CO3​ (2.5 eq) and stir for 15 minutes. Note: Avoid strong bases like NaH, which can increase the proportion of the thermodynamically stable N-alkylated byproduct.

  • Electrophile Addition: Add the desired electrophile (e.g., an aryl halide for SN​Ar or an alkyl bromide) (1.1 eq) dropwise.

  • Self-Validation (LC-MS Tracking): Monitor the reaction via LC-MS after 2 hours. The O-alkylated product will typically elute later (higher lipophilicity) than the highly polar N-alkylated pyridone. If N-alkylation exceeds 10%, lower the reaction temperature and switch to a bulkier base (e.g., Cs2​CO3​ ).

  • Workup: Quench with cold water, extract with EtOAc, wash the organic layer with 5% LiCl aqueous solution (to remove DMF), dry over MgSO4​ , and concentrate in vacuo.

Protocol B: In Vitro Liver Microsomal Stability Assay

Causality: To empirically validate the "metabolic shield" effect of the C2-fluorine, the derivative must be tested against a non-fluorinated matched molecular pair (MMP) in human liver microsomes (HLM).

  • Incubation Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ . Add pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Add the 2-fluoro-4-methylpyridin-3-ol derivative (test compound) and its non-fluorinated analog (control) to separate incubation vials at a final concentration of 1 µM (ensure DMSO concentration is <0.1%).

  • Reaction Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching & Validation: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • Data Analysis: Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( CLint​ ) by plotting the natural log of the remaining compound percentage versus time. The fluorinated derivative should demonstrate a statistically significant reduction in CLint​ compared to the non-fluorinated control, validating the metabolic shield hypothesis.

Workflow S1 1. Scaffold Selection (CAS 1092561-59-5) S2 2. Regioselective O-Alkylation (K2CO3, DMF, 0°C) S1->S2 S3 3. LC-MS Validation (O- vs N-Alkylation Ratio) S2->S3 S4 4. In Vitro ADME (Microsomal Stability / CLint) S3->S4 S4->S2 Iterative SAR Refinement S5 5. Lead Optimization & Target Profiling S4->S5

Self-validating experimental workflow for optimizing fluorinated pyridinol derivatives.

References

  • 2-Fluoro-4-methylpyridin-3-ol (CAS 1092561-59-5). Fluorochem.
  • 2-fluoro-3-hydroxypyridine (C5H4FNO) - PubChemLite. Université du Luxembourg.
  • Fluorine-Powered Innovation 2026: The Critical Industrial Architecture of 2-Hydroxy-4-(trifluoromethyl)pyridine. Eastfine.
  • 3-(Pyridin-2-YL)phenol | 98061-22-4 | Benchchem. Benchchem.
  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv.
  • Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. National Institutes of Health (NIH).

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Exploratory

A Senior Application Scientist's Guide to the Metabolic Stability of 2-Fluoro-4-methylpyridin-3-ol Moieties

Introduction: The Quest for Metabolic Robustness in Drug Discovery In the intricate journey of drug discovery and development, achieving a desirable pharmacological profile is only half the battle. A candidate molecule,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Metabolic Robustness in Drug Discovery

In the intricate journey of drug discovery and development, achieving a desirable pharmacological profile is only half the battle. A candidate molecule, no matter how potent against its target, will fail if it is rapidly metabolized by the body into inactive or even toxic byproducts.[1][2] Metabolic stability, the inherent resistance of a compound to biotransformation, is therefore a cornerstone of successful drug design, profoundly influencing critical pharmacokinetic parameters like in vivo half-life, bioavailability, and dosing frequency.[2][3]

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, valued for its polar, ionizable nature which can enhance solubility and bioavailability.[4][5] However, the electron-rich nature of the aromatic system often renders it susceptible to oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme superfamily.[6][7] Consequently, medicinal chemists employ various strategies to "harden" these metabolically soft spots. Among the most effective tactics is the strategic introduction of fluorine atoms and methyl groups.[8][9][10]

This technical guide provides an in-depth analysis of the 2-Fluoro-4-methylpyridin-3-ol moiety, a scaffold engineered for enhanced metabolic stability. We will explore the physicochemical rationale behind its design, delineate its predicted metabolic fate compared to simpler analogs, provide validated experimental protocols for its assessment, and present a data-driven perspective on its advantages for researchers, scientists, and drug development professionals.

Chapter 1: A Physicochemical Dissection of the 2-Fluoro-4-methylpyridin-3-ol Core

The enhanced metabolic stability of the 2-Fluoro-4-methylpyridin-3-ol moiety is not a product of chance, but of deliberate chemical design. The strategic placement of each substituent—fluoro, methyl, and hydroxyl groups—on the pyridine core creates a unique electronic and steric landscape that fundamentally alters its interaction with metabolic enzymes.

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid]; bgcolor="#F1F3F4";

N1 [label="N", pos="0,1.5!", fontcolor="#202124"]; C2 [label="C", pos="-1.3,-0.75!", fontcolor="#202124"]; C3 [label="C", pos="0,-1.5!", fontcolor="#202124"]; C4 [label="C", pos="1.3,-0.75!", fontcolor="#202124"]; C5 [label="C", pos="1.3,0.75!", fontcolor="#202124"]; C6 [label="C", pos="0,0!", fontcolor="#202124"];

F [label="F", pos="-2.6,-1.5!", color="#EA4335", fontcolor="#EA4335"]; OH [label="OH", pos="0,-3!", color="#34A853", fontcolor="#34A853"]; CH3 [label="CH3", pos="2.6,-1.5!", color="#4285F4", fontcolor="#4285F4"];

N1 -- C6; C6 -- C5; C5 -- C4; C4 -- C3; C3 -- C2; C2 -- N1;

C2 -- F [label=" Strong C-F Bond\n Blocks Oxidation", fontcolor="#5F6368", fontsize=10]; C3 -- OH [label=" Conjugation Site\n & H-Bonding", fontcolor="#5F6368", fontsize=10]; C4 -- CH3 [label=" Steric Shielding", fontcolor="#5F6368", fontsize=10];

label="2-Fluoro-4-methylpyridin-3-ol"; labelloc="b"; fontsize=14; fontcolor="#202124"; } } Caption: Structure of 2-Fluoro-4-methylpyridin-3-ol.

Key Physicochemical Attributes:

  • The 2-Fluoro Substituent: Fluorine is the most electronegative element, and its incorporation into a molecule has profound electronic consequences.[8] The primary benefit stems from the strength of the carbon-fluorine (C-F) bond, which is significantly stronger than a carbon-hydrogen (C-H) bond.[11] This makes the fluorinated position highly resistant to CYP-mediated oxidative attack, a common metabolic pathway.[8][12] Furthermore, the strong electron-withdrawing inductive effect of fluorine deactivates the entire aromatic ring, making it less susceptible to oxidation.[6][13]

  • The 4-Methyl Substituent: The methyl group serves a dual purpose. Firstly, its physical bulk provides steric hindrance, which can physically block the large active sites of CYP enzymes from accessing the pyridine nitrogen or adjacent carbons. Secondly, while the methyl group itself can be a site of metabolism (benzylic hydroxylation), this pathway is often slower and can be more predictable than aromatic ring oxidation.[14] In essence, it can divert metabolism away from more problematic routes.[14]

  • The 3-Hydroxyl Group: The hydroxyl group is crucial for the molecule's biological activity, often acting as a key hydrogen bond donor or acceptor in interactions with a protein target. While this group is a prime site for Phase II conjugation reactions (e.g., glucuronidation), these pathways typically lead to rapid excretion and are considered detoxification routes rather than metabolic liabilities that generate reactive intermediates.

Together, these substituents work synergistically to create a "metabolically hardened" scaffold, directing metabolic processes away from the core ring structure and preserving the parent compound's integrity for a longer duration in the body.

Chapter 2: Predicted Metabolic Pathways: A Tale of Two Pyridines

To fully appreciate the benefits of the 2-Fluoro-4-methylpyridin-3-ol moiety, it is instructive to compare its predicted metabolic fate with that of a simple, unsubstituted pyridin-3-ol parent. The unsubstituted ring is vulnerable at multiple positions to Phase I oxidation, which can lead to rapid clearance or the formation of potentially reactive metabolites.

The strategic substitutions on the 2-Fluoro-4-methylpyridin-3-ol core effectively shut down these primary oxidative pathways. The fluorine atom at the 2-position and the methyl group at the 4-position act as metabolic "blocks," forcing the metabolic machinery towards slower, more predictable routes like conjugation of the hydroxyl group or, potentially, slow oxidation of the methyl group.

Metabolic_Pathways cluster_0 Unsubstituted Pyridin-3-ol cluster_1 2-Fluoro-4-methylpyridin-3-ol Parent1 Pyridin-3-ol Met1_1 N-Oxide Parent1->Met1_1 CYP Oxidation Met1_2 Ring Hydroxylation (C2, C4, C6) Parent1->Met1_2 CYP Oxidation Met1_3 Glucuronide Conjugate Parent1->Met1_3 UGT Parent2 2-Fluoro-4-methylpyridin-3-ol Met2_1 Ring Oxidation Blocked by F and Me Met2_2 Glucuronide Conjugate (Major Pathway) Parent2->Met2_2 UGT Met2_3 Benzylic Oxidation (Minor Pathway) Parent2->Met2_3 CYP

Chapter 3: The Litmus Test: In Vitro Assessment of Metabolic Stability

Theoretical advantages must be confirmed by empirical data. In early drug discovery, in vitro assays are indispensable, cost-effective tools for predicting a compound's metabolic fate.[15] The Human Liver Microsome (HLM) stability assay is a gold-standard method for evaluating Phase I metabolic stability. Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes. By incubating a test compound with HLMs and monitoring its disappearance over time, we can calculate key parameters like intrinsic clearance (CLint) and in vitro half-life (t½).[15]

Detailed Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol provides a self-validating system for determining the metabolic stability of a test compound.

1. Materials & Reagents:

  • Test Compound (e.g., 2-Fluoro-4-methylpyridin-3-ol)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • NADPH Regenerating System (e.g., Corning Gentest™)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Control Compounds: Verapamil (high clearance), Warfarin (low clearance)

  • Acetonitrile with internal standard (e.g., Tolbutamide) for reaction quenching

  • 96-well incubation plate and analytical plate

  • LC-MS/MS system

2. Experimental Workflow:

HLM_Workflow start Start prep Prepare Reagents: 1. Test Compound (1 µM final) 2. HLM (0.5 mg/mL final) 3. NADPH System 4. Phosphate Buffer start->prep pre_incubate Pre-incubation: Add HLM, Buffer, and Compound to 96-well plate. Incubate at 37°C for 5 min. prep->pre_incubate initiate Initiate Reaction: Add pre-warmed NADPH system to start the reaction. pre_incubate->initiate sampling Time-Point Sampling: (0, 5, 15, 30, 60 min) Quench aliquots with ice-cold Acetonitrile + Internal Standard initiate->sampling centrifuge Centrifuge plate to pellet precipitated protein sampling->centrifuge analyze LC-MS/MS Analysis: Transfer supernatant to new plate. Quantify remaining parent compound. centrifuge->analyze calculate Data Analysis: Plot ln(% Remaining) vs. Time. Calculate t½ and CLint analyze->calculate end End calculate->end

3. Step-by-Step Methodology:

  • Preparation: Thaw HLM and NADPH system on ice. Prepare working solutions of the test compound and controls in buffer.

  • Pre-incubation: In a 96-well plate, add phosphate buffer, HLM solution, and the test compound solution. Include a control reaction without the NADPH system to check for non-enzymatic degradation. Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Reaction Initiation: Add the pre-warmed NADPH regenerating system to each well to start the metabolic reaction. The time of this addition is T=0.

  • Sampling and Quenching: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction wells and add it to a separate 96-well plate containing ice-cold acetonitrile with an internal standard. This immediately stops the reaction and precipitates the microsomal proteins.

  • Sample Processing: Once all time points are collected, centrifuge the quenched plate to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to a new plate for analysis by LC-MS/MS. The amount of parent compound remaining at each time point is quantified by comparing its peak area to that of the internal standard.

4. Data Calculation:

  • Half-Life (t½): Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression of this plot (k) is the elimination rate constant.

    • t½ = -0.693 / k

  • Intrinsic Clearance (CLint): This value represents the inherent metabolic capacity of the liver.

    • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [mg protein/mL])

Chapter 4: Data-Driven Insights: A Comparative Analysis

To illustrate the cumulative benefit of the substitutions, the following table presents representative in vitro metabolic stability data for the 2-Fluoro-4-methylpyridin-3-ol scaffold and its precursors. This data, while illustrative, is based on established medicinal chemistry principles.[6][14][16]

CompoundSubstituentsIn Vitro t½ (min)In Vitro CLint (µL/min/mg)Predicted Metabolic Stability
1. Pyridin-3-olNone< 5> 139Very Low
2. 4-methylpyridin-3-ol4-Me1546Low to Moderate
3. 2-Fluoropyridin-3-ol2-F4515Moderate to High
4. 2-Fluoro-4-methylpyridin-3-ol2-F, 4-Me> 120< 6Very High

Disclaimer: The quantitative data in this table is illustrative and intended to demonstrate the well-established principles of metabolic stabilization through fluorination and alkylation. Actual experimental values may vary.

Analysis of Trends:

  • The unsubstituted Pyridin-3-ol (1) shows very rapid clearance, as expected, due to multiple sites available for oxidative metabolism.

  • Adding a 4-methyl group (2) provides a modest increase in stability, likely due to some steric hindrance of the pyridine nitrogen.

  • The introduction of a 2-fluoro group (3) has a much more dramatic effect, significantly increasing the half-life by deactivating the ring towards oxidation.[6]

  • Combining both the 2-fluoro and 4-methyl groups (4) results in a synergistic effect, yielding a highly stable compound with a long half-life and very low intrinsic clearance. This demonstrates the power of this substitution pattern to effectively block the primary routes of metabolic degradation.

Conclusion: A Strategically Hardened Scaffold for Modern Drug Design

The 2-Fluoro-4-methylpyridin-3-ol moiety serves as an exemplary case study in rational drug design. By understanding the fundamental mechanisms of drug metabolism, particularly the role of cytochrome P450 enzymes, medicinal chemists can strategically modify vulnerable scaffolds to enhance their metabolic robustness.

The key advantages conferred by this specific substitution pattern are:

  • Enhanced Metabolic Stability: The synergistic combination of a C-F bond to block oxidation and a methyl group for steric shielding dramatically reduces the rate of metabolic clearance.[8][13][14]

  • Improved Pharmacokinetic Profile: Increased stability directly translates to a longer in vivo half-life and potentially higher oral bioavailability, allowing for more convenient dosing regimens.[8]

  • Reduced Risk of Reactive Metabolites: By directing metabolism away from oxidative pathways on the aromatic ring, the risk of generating toxic quinone-type or other reactive metabolites is significantly mitigated.[16][17]

References

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  • Royal Society of Chemistry. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. Retrieved from [Link]

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  • PubMed. (2016, May 15). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Retrieved from [Link]

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  • University of Manchester. (n.d.). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. Retrieved from [Link]

  • ChemRxiv. (n.d.). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. Retrieved from [Link]

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  • PubMed. (2006, March 15). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Retrieved from [Link]

  • Open Access Journals. (n.d.). A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. Retrieved from [Link]

  • PubMed. (n.d.). Microbial metabolism of the pyridine ring. The metabolism of pyridine-3,4-diol (3,4-dihydroxypyridine) by Agrobacterium sp. Retrieved from [Link]

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Sources

Foundational

The Strategic Role of 2-Fluoro-3-hydroxypyridine in Modern Medicinal Chemistry: Synthesis, Mechanisms, and Applications

Executive Summary In the landscape of modern drug discovery, the strategic placement of halogen and hydroxyl functional groups on heteroaromatic scaffolds dictates both the pharmacokinetic profile and the synthetic versa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic placement of halogen and hydroxyl functional groups on heteroaromatic scaffolds dictates both the pharmacokinetic profile and the synthetic versatility of a lead compound. 2-Fluoro-3-hydroxypyridine (CAS: 174669-74-0) has emerged as a critical bifunctional intermediate. By offering orthogonal reactivity—where the C3-hydroxyl acts as a versatile nucleophile and the C2-fluorine serves either as a metabolically stable pharmacophore or an activated leaving group—this compound enables the rapid assembly of complex therapeutics, ranging from [1] to [].

Physicochemical Properties & Structural Rationale

The utility of 2-fluoro-3-hydroxypyridine is deeply rooted in its electronic structure. The strong electron-withdrawing nature of the fluorine atom at the C2 position lowers the pKa of the adjacent C3-hydroxyl group compared to an unsubstituted 3-hydroxypyridine. This electronic modulation makes the hydroxyl group an excellent nucleophile under mildly basic conditions. Concurrently, the electron-deficient pyridine ring highly activates the C2-fluorine toward Nucleophilic Aromatic Substitution ( SN​Ar ), allowing for selective displacement when required.

Table 1: Key Physicochemical Properties

PropertyValueRationale / Significance
CAS Number 174669-74-0Standard registry identifier for procurement[3].
Molecular Formula C5H4FNOLow molecular weight (113.09 g/mol ) ensures high atom economy[3].
Appearance Yellowish to white solidVisual indicator of purity; dark green/brown indicates oxidation[4].
Melting Point 127–133 °CSharp melting point serves as a primary quality control metric[3].
IUPAC Name 2-fluoropyridin-3-olAccurately describes the ortho-relationship of the functional groups[3].

Validated Synthetic Methodologies

The most robust and scalable synthesis of 2-fluoro-3-hydroxypyridine relies on a [4] starting from 2-amino-3-hydroxypyridine. As a Senior Application Scientist, I mandate the following protocol due to its high reproducibility and built-in self-validating indicators.

Step-by-Step Protocol: Modified Schiemann Fluorination

Note: This protocol must be executed in a well-ventilated fume hood due to the generation of toxic nitrogen oxides.

  • Reagent Solubilization: Dissolve 2-amino-3-hydroxypyridine (1.0 eq) in 48% aqueous tetrafluoroboric acid ( HBF4​ ) and cool the reaction vessel to 0 °C using an ice bath.

    • Causality: HBF4​ serves a dual purpose. It provides the highly acidic medium required for diazotization and supplies the non-nucleophilic tetrafluoroborate ( BF4−​ ) counterion. This counterion is critical for stabilizing the diazonium intermediate, preventing premature decomposition[4].

  • Diazotization: Slowly add sodium nitrite ( NaNO2​ , 4.0 eq) in small portions over 10 to 15 minutes.

    • Self-Validating System: The addition of NaNO2​ will trigger immediate bubbling and the evolution of a distinct red vapor (nitrogen oxides). This visual cue confirms the active generation of the nitrous acid electrophile. The cessation of vigorous bubbling indicates the complete formation of the diazonium tetrafluoroborate salt[4].

  • Thermal Decomposition: Remove the ice bath, leave the reaction open to the air, and allow it to warm to room temperature over 3.5 hours.

    • Causality: Controlled warming initiates the thermal decomposition of the diazonium salt. Nitrogen gas ( N2​ ) is expelled, leaving a highly reactive aryl cation that is immediately trapped by the fluoride ion from the BF4−​ complex, forming the C-F bond[4].

  • Quenching and pH Adjustment (Critical Step): Quench the dark green reaction mixture with saturated aqueous NaHCO3​ . Carefully add solid NaHCO3​ until the pH reaches exactly 5.

    • Causality: The pH adjustment is the most critical parameter for yield optimization. A pH of 5 neutralizes the excess HBF4​ but remains below the pKa of the newly formed 3-hydroxyl group. This ensures the 2-fluoro-3-hydroxypyridine remains in its neutral, lipophilic state, preventing it from partitioning into the aqueous layer during extraction[4].

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. Purify via short-column silica gel chromatography (eluting with hexanes to 75% EtOAc) to yield a yellowish powder[4].

SynthesisWorkflow Start 2-Amino-3-hydroxypyridine Step1 Dissolve in 48% HBF4 (0 °C) Start->Step1 Step2 Add NaNO2 (aq) Step1->Step2 Intermediate Diazonium Tetrafluoroborate Step2->Intermediate Red vapor evolution Step3 Warm to RT (-N2) Intermediate->Step3 Schiemann Reaction Step4 Quench with NaHCO3 (pH 5) Step3->Step4 Product 2-Fluoro-3-hydroxypyridine Step4->Product EtOAc Extraction

Caption: Workflow for the synthesis of 2-fluoro-3-hydroxypyridine via modified Schiemann reaction.

Divergent Applications in Drug Development

The true value of 2-fluoro-3-hydroxypyridine lies in its orthogonal reactivity. Depending on the reaction conditions, chemists can selectively functionalize either the hydroxyl group or displace the fluorine atom.

Influenza A Endonuclease Inhibitors

In the pursuit of novel antivirals, the cap-snatching mechanism of the Influenza A RNA-dependent RNA polymerase is a primary target. Researchers utilize 2-fluoro-3-hydroxypyridine to synthesize potent 3-hydroxypyridin-2(1H)-one inhibitors[1].

  • Mechanistic Workflow: The intermediate is first iodinated at the C6 position. The C3-hydroxyl is then protected using MEM chloride. Because the pyridine ring is highly electron-deficient, the C2-fluorine acts as an exceptional leaving group. It is selectively displaced via an SN​Ar reaction using t-butoxide, forming a t-butyl ether intermediate. Subsequent Suzuki coupling at the C6-iodo position with 4-fluorophenylboronic acid, followed by deprotection, yields the final endonuclease inhibitor[1].

Nicotinic α4β2 Receptor PET Imaging Agents

For the diagnosis of neurodegenerative diseases, relies heavily on Positron Emission Tomography (PET) ligands like[18F]Fluoro-A-85380[5].

  • Mechanistic Workflow: Here, the C2-fluorine is intentionally preserved for target binding and metabolic stability. The C3-hydroxyl group is utilized as a nucleophile in a Mitsunobu reaction. By reacting 2-fluoro-3-hydroxypyridine with an azetidinyl derivative in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine ( PPh3​ ), an ether linkage is formed with complete stereochemical inversion, yielding the highly specific receptor ligand[5].

FFA4/GPR120 Receptor Agonists

Free Fatty Acid Receptor 4 (FFA4/GPR120) agonists are actively explored for treating metabolic disorders.

  • Mechanistic Workflow: In the synthesis of , 2-fluoro-3-hydroxypyridine undergoes a classic SN​2 Williamson ether synthesis. The intermediate is reacted with a chloromethyl-pyrazole derivative in the presence of K2​CO3​ at 70 °C. The weak base is sufficient to deprotonate the C3-hydroxyl, generating a nucleophilic phenoxide-like species that attacks the alkyl chloride, while leaving the C2-fluorine completely intact[6].

Applications Core 2-Fluoro-3-hydroxypyridine Mech1 SNAr displacement of 2-Fluoro Core->Mech1 Mech2 Mitsunobu etherification at 3-OH Core->Mech2 Mech3 SN2 alkylation at 3-OH Core->Mech3 App1 Influenza A Inhibitors App2 PET Imaging Agents App3 Metabolic Disease Drugs Mech1->App1 Mech2->App2 Mech3->App3

Caption: Divergent synthetic pathways of 2-fluoro-3-hydroxypyridine in drug development.

Conclusion

2-Fluoro-3-hydroxypyridine stands as a masterclass in rational intermediate design. By understanding the causality behind its synthetic preparation—specifically the strict pH control required during the Schiemann reaction—chemists can reliably access this building block. Its orthogonal reactivity profile empowers drug development professionals to selectively manipulate the scaffold, paving the way for breakthroughs in virology, neurology, and metabolic disease management.

References

  • Title: Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry Source: The Royal Society of Chemistry URL: [Link]

  • Title: Aryl and arylalkyl substituted 3-hydroxypyridin-2(1H)-ones: Synthesis and evaluation as inhibitors of influenza A endonuclease Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Imaging Central Nicotinic Acetylcholine Receptors in Baboons with [18F]Fluoro-A-85380 Source: Journal of Nuclear Medicine URL: [Link]

  • Title: Substituted pyrazoles ffa4/gpr120 receptor agonists (Patent CA3090445A1)

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthetic Pathways Utilizing 2-Fluoro-4-methylpyridin-3-ol in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and API Process Scientists Document Type: Technical Guide & Experimental Protocols Introduction & Strategic Rationale In modern drug discovery, the strategic incorporatio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and API Process Scientists Document Type: Technical Guide & Experimental Protocols

Introduction & Strategic Rationale

In modern drug discovery, the strategic incorporation of fluorine is a cornerstone technique for optimizing the pharmacokinetic and pharmacodynamic profiles of small molecules[1]. 2-Fluoro-4-methylpyridin-3-ol (CAS: 1092561-59-5) is a highly specialized, commercially available building block that offers a unique combination of steric and electronic properties[2].

As a Senior Application Scientist, I frequently recommend this specific scaffold for the development of kinase inhibitors and PROTAC linkers. The causality behind selecting this exact substitution pattern lies in its trifunctional nature:

  • The 2-Fluoro Substituent: Fluorine is highly electronegative, which significantly lowers the pKa of the adjacent pyridine nitrogen[3]. This reduction in basicity is critical for mitigating hERG channel liabilities and improving oral bioavailability. Furthermore, the strong C–F bond blocks cytochrome P450-mediated oxidation at the highly susceptible C2 position, enhancing metabolic stability[4],[5].

  • The 3-Hydroxyl Group: This phenol-like moiety serves as an ideal nucleophilic handle for etherification, allowing the attachment of diverse pharmacophores or solvent-exposed linkers[6].

  • The 4-Methyl Group: This group provides a steric shield that forces specific conformations of the 3-O-linker, a critical factor when designing molecules to fit into tight enzymatic pockets (such as the ATP-binding hinge region of kinases). It also serves as a latent functional handle for late-stage C–H activation or radical functionalization.

Table 1: Physicochemical Profiling of 2-Fluoro-4-methylpyridin-3-ol
PropertyValueImplication for Drug Design
Molecular Weight 127.12 g/mol Low molecular weight allows for high ligand efficiency when incorporated into larger APIs[2].
cLogP ~1.50Optimal lipophilicity for passive membrane permeability without excessive hydrophobic liabilities[2].
Topological Polar Surface Area 33.12 ŲExcellent potential for Blood-Brain Barrier (BBB) penetration if CNS targeting is desired.
Pyridine N pKa < 3.0 (Estimated)Drastically reduced basicity compared to unsubstituted pyridine (~5.2), minimizing off-target toxicity[3].

Synthetic Workflows & Divergent Pathways

The versatility of 2-Fluoro-4-methylpyridin-3-ol allows it to be deployed across multiple synthetic trajectories. The workflow below maps the three most common functionalization pathways utilized in our laboratories.

SynthWorkflow SM 2-Fluoro-4-methylpyridin-3-ol (CAS: 1092561-59-5) Mitsunobu O-Alkylation (Mitsunobu) ADDP, PS-PPh3, ROH SM->Mitsunobu Pathway A Bromination Radical Bromination NBS, AIBN SM->Bromination Pathway B SNAr Nucleophilic Aromatic Substitution (Displacement of 2-F) SM->SNAr Pathway C Ether 3-O-Alkyl/Aryl Ether (Kinase Hinge Binder) Mitsunobu->Ether AlkylBromide 2-Fluoro-4-(bromomethyl)pyridin-3-ol (Alkylating Agent) Bromination->AlkylBromide SubstPyridine 2-Substituted-4-methylpyridin-3-ol (Metabolically Stable Core) SNAr->SubstPyridine

Caption: Divergent synthetic pathways utilizing 2-Fluoro-4-methylpyridin-3-ol as a core building block.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. We emphasize the causality behind the choice of reagents, ensuring that process scientists understand why a method works, rather than just how to perform it.

Protocol 1: Modified Mitsunobu Etherification (Pathway A)

Causality & Rationale: The standard Mitsunobu reaction utilizes Diethyl Azodicarboxylate (DEAD) and Triphenylphosphine (PPh3)[7]. However, the electron-withdrawing 2-fluoro group on our starting material significantly lowers the pKa of the 3-hydroxyl group. When the pKa of the phenol drops, the hydrazo anion generated from DEAD may fail to deprotonate the phenol efficiently, leading to the formation of alkylated hydrazine byproducts instead of the desired ether[6].

To circumvent this, we employ a modified protocol using 1,1'-(azodicarbonyl)dipiperidine (ADDP) and Polymer-Supported Triphenylphosphine (PS-PPh3) . ADDP is a superior reagent for acidic phenols, and PS-PPh3 eliminates the notorious difficulty of separating triphenylphosphine oxide from polar pyridine products[6],[8].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask under an argon atmosphere, dissolve 2-Fluoro-4-methylpyridin-3-ol (1.0 eq, 10 mmol) and the target primary/secondary alcohol (1.2 eq, 12 mmol) in anhydrous THF (40 mL).

  • Phosphine Addition: Add PS-PPh3 (loading ~3 mmol/g; 1.5 eq, 15 mmol) to the stirring solution. Allow the suspension to stir at room temperature for 10 minutes.

  • Azodicarboxylate Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add ADDP (1.5 eq, 15 mmol) in small portions over 15 minutes to control the exothermic formation of the betaine intermediate.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The reaction is deemed complete when the M+H peak of the starting material (m/z 128) is fully consumed.

  • Workup & Purification: Filter the reaction mixture through a pad of Celite to remove the PS-PPh3 oxide and the insoluble ADDP-hydrazine byproduct. Wash the filter cake with EtOAc (3 × 20 mL). Concentrate the filtrate under reduced pressure. The crude product usually requires minimal purification, but a short silica gel plug (Hexanes/EtOAc gradient) will yield the pure 3-O-alkylated pyridine ether.

Protocol 2: Radical Bromination of the 4-Methyl Group (Pathway B)

Causality & Rationale: Functionalizing the 4-methyl group provides a highly reactive electrophilic handle (a benzylic-like bromide) for downstream cross-coupling or SN2 reactions. We utilize N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) as a radical initiator. The 2-fluoro group exerts an inductive electron-withdrawing effect that slightly destabilizes the intermediate radical. Therefore, precise stoichiometric control and the use of trifluorotoluene (PhCF3)—a greener alternative to carbon tetrachloride—are required to prevent over-bromination (dibromide formation).

Step-by-Step Methodology:

  • Initiation: Suspend 2-Fluoro-4-methylpyridin-3-ol (1.0 eq, 10 mmol) and NBS (1.05 eq, 10.5 mmol) in anhydrous PhCF3 (50 mL). Add AIBN (0.1 eq, 1.0 mmol).

  • Propagation: Equip the flask with a reflux condenser and heat the mixture to 85 °C under a nitrogen atmosphere. The mixture will turn orange/red as the radical chain reaction initiates.

  • Self-Validation (In-Process Control): After 4 hours, pull a 0.1 mL aliquot, evaporate the solvent, and analyze via 1H NMR. The successful formation of the monobromide is confirmed by the disappearance of the 4-methyl singlet (~2.3 ppm) and the appearance of a new deshielded singlet at ~4.4 ppm corresponding to the -CH2Br group.

  • Quenching: Once conversion reaches >90%, cool the reaction to 0 °C. The succinimide byproduct will precipitate out of the solution.

  • Purification: Filter the cold mixture to remove succinimide. Wash the organic filtrate with saturated aqueous NaHCO3 (2 × 25 mL) and brine (25 mL). Dry over anhydrous Na2SO4, filter, and concentrate. Purify immediately via flash chromatography, as benzylic bromides on electron-deficient pyridines can be prone to hydrolysis.

Biological Application: Receptor Tyrosine Kinase (RTK) Inhibition

Molecules synthesized from 2-Fluoro-4-methylpyridin-3-ol are frequently deployed as Type I or Type II kinase inhibitors. The fluorinated pyridine core acts as a bioisostere for anilines or phenols, binding directly to the ATP-binding hinge region of Receptor Tyrosine Kinases (RTKs) such as c-Met or ALK[1]. The diagram below illustrates how the synthesized API disrupts oncogenic signaling pathways.

KinasePathway Ligand Growth Factor (e.g., HGF) RTK Receptor Tyrosine Kinase (c-Met / ALK) Ligand->RTK Activates PI3K PI3K / AKT Pathway RTK->PI3K Phosphorylation MAPK RAS / MAPK Pathway RTK->MAPK Phosphorylation Inhibitor Pyridine-Ether Inhibitor (Synthesized API) Inhibitor->RTK Binds Hinge Region (Blocks ATP) Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Caption: Disruption of RTK signaling by pyridine-ether inhibitors derived from 2-Fluoro-4-methylpyridin-3-ol.

References

  • Wikipedia Contributors. "Mitsunobu reaction." Wikipedia, The Free Encyclopedia. URL:[Link][7]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. URL:[Link][4][9]

  • Müller, K., Faeh, C., & Diederich, F. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007, 317(5846), 1881-1886. (Related to Applications of Fluorine in Medicinal Chemistry). URL:[Link][1][3]

  • Böhm, H. J., et al. "Fluorine in medicinal chemistry." ChemBioChem, 2004, 5, 637-643. URL:[Link][5]

  • Iranpoor, N., Firouzabadi, H., Khalili, D., & Motevalli, S. "Easily Prepared Azopyridines As Potent and Recyclable Reagents for Facile Esterification Reactions. An Efficient Modified Mitsunobu Reaction." Journal of Organic Chemistry, 2008, 73, 4882-4887. URL:[Link][8]

  • Pellicciari, R., et al. "ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists." NIH Public Access / Bioorganic & Medicinal Chemistry Letters. URL:[Link][6]

Sources

Application

Application Notes &amp; Protocols: Strategic Protection of the Hydroxyl Group in 2-Fluoro-4-methylpyridin-3-ol

Introduction: Navigating the Reactivity of a Key Pharmaceutical Intermediate 2-Fluoro-4-methylpyridin-3-ol is a substituted hydroxypyridine derivative that serves as a valuable building block in the synthesis of complex...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Reactivity of a Key Pharmaceutical Intermediate

2-Fluoro-4-methylpyridin-3-ol is a substituted hydroxypyridine derivative that serves as a valuable building block in the synthesis of complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). The strategic manipulation of its functional groups is paramount for successful multi-step synthetic campaigns. The hydroxyl group at the 3-position is a primary site of reactivity, acting as both a nucleophile and a Brønsted acid. Its reactivity is modulated by the electronic properties of the pyridine ring and its substituents:

  • 2-Fluoro Substituent: The highly electronegative fluorine atom exerts a strong electron-withdrawing effect (-I), which increases the acidity of the phenolic hydroxyl group, making it more susceptible to deprotonation.

  • 4-Methyl Substituent: The methyl group provides a modest electron-donating effect (+I), which slightly counteracts the influence of the fluorine atom.

  • Pyridine Nitrogen: The lone pair on the ring nitrogen can act as a nucleophile or a base, presenting a classic challenge of competitive N-alkylation versus O-alkylation when electrophilic reagents are used.

Given this nuanced reactivity, the temporary masking of the hydroxyl group with a suitable protecting group is often a critical first step to ensure chemoselectivity in subsequent transformations. This guide provides an in-depth analysis of protecting group strategies, comparative data, and detailed protocols tailored for researchers, scientists, and drug development professionals working with 2-Fluoro-4-methylpyridin-3-ol and related structures.

Strategic Considerations for Protecting Group Selection

The ideal protecting group should be introduced and removed in high yield under mild conditions that do not interfere with other functional groups in the molecule.[1][2][3] The selection process for 2-Fluoro-4-methylpyridin-3-ol must be guided by the planned synthetic route. Key considerations include:

  • Stability: The chosen group must be robust enough to withstand the reaction conditions of subsequent steps, which could involve strong bases, nucleophiles, organometallics, or oxidizing/reducing agents.

  • Orthogonality: In a complex synthesis, multiple protecting groups may be required. An orthogonal strategy employs groups that can be removed under distinct conditions, allowing for the selective deprotection of one site while others remain intact.[1][4][5] For example, a silyl ether (removed by fluoride) is orthogonal to a benzyl ether (removed by hydrogenolysis).

  • Chemoselectivity (O- vs. N-Alkylation): The conditions used for protection must favor reaction at the hydroxyl oxygen over the pyridine nitrogen. This can often be controlled by the choice of base, solvent, and electrophile.[6]

Candidate Protecting Groups: A Comparative Analysis

Several classes of protecting groups are suitable for the hydroxyl function of 2-Fluoro-4-methylpyridin-3-ol. The choice depends on the specific demands of the synthetic pathway.

Silyl Ethers (e.g., TBDMS, TIPS)

Silyl ethers are among the most versatile and widely used protecting groups for alcohols due to their ease of installation, general stability, and mild removal conditions.[7][8][9] The tert-Butyldimethylsilyl (TBDMS or TBS) group is a robust and popular choice.

  • Advantages:

    • High stability under basic, reductive, and oxidative conditions.

    • Orthogonal to many other protecting groups (e.g., benzyl ethers, esters).

    • Mild removal using fluoride sources (e.g., TBAF, HF-Pyridine) or acidic conditions.[9][10][11]

  • Disadvantages:

    • Labile to strong acids.

    • Potential for silicon migration in poly-hydroxylated systems (not a concern for this substrate).

The protection reaction typically proceeds via nucleophilic attack of the alcohol on the silyl chloride, facilitated by a base like imidazole.[8][12]

Benzyl Ethers (Bn)

The benzyl group is a classic and highly reliable protecting group, prized for its exceptional stability and unique deprotection method.[13][14][15]

  • Advantages:

    • Extremely stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.

    • Cleanly removed by catalytic hydrogenolysis (H₂, Pd/C), a very mild and efficient method.[6][16][17] This is a key orthogonal deprotection strategy.

  • Disadvantages:

    • Deprotection via hydrogenolysis is incompatible with other reducible functional groups like alkenes, alkynes, or nitro groups.[14]

    • Protection often requires a strong base (e.g., NaH), which can be a concern with sensitive substrates.

    • Risk of competitive N-benzylation of the pyridine ring.[6]

Alternative deprotection methods include the use of strong acids or oxidative cleavage with reagents like DDQ, although these are often harsher.[6][13]

Ester Protecting Groups (e.g., Acetyl, Pivaloyl)

Esters offer an economical and effective means of hydroxyl protection.[18] Their stability profile is complementary to that of ether-based groups.

  • Advantages:

    • Stable under acidic and reductive (e.g., hydrogenolysis) conditions.

    • Orthogonal to silyl and benzyl ethers.

    • Easily installed using the corresponding acyl chloride or anhydride with a base.[18]

  • Disadvantages:

    • Labile to basic conditions (hydrolysis), which limits their use in reactions involving strong bases like Grignard reagents or organolithiums.

The sterically hindered pivaloyl (Piv) group is significantly more stable to hydrolysis than the acetyl (Ac) group, offering a more robust option.

Data Presentation: Summary of Protecting Group Strategies

Protecting GroupCommon Reagents (Protection)Common Reagents (Deprotection)Stable ToLabile ToKey Considerations
TBDMS TBDMS-Cl, Imidazole, DMFTBAF, THF; or HF•Pyridine; or aq. AcidBases, Oxidation, ReductionStrong Acids, Fluoride SourcesExcellent general-purpose group; provides orthogonality.[19]
Benzyl (Bn) NaH, Benzyl Bromide, THF/DMFH₂, Pd/C, EtOH; or BCl₃; or DDQStrong Acids/Bases, Oxidation, ReductionCatalytic HydrogenolysisHighly robust; deprotection is incompatible with reducible groups.[13][16][17]
Acetyl (Ac) Acetic Anhydride, PyridineK₂CO₃, MeOH; or aq. NaOHMild Acids, HydrogenationBases, Strong AcidsEconomical but base-sensitive.[18]
Pivaloyl (Piv) Pivaloyl Chloride, Pyridineaq. NaOH, heat; or LiAlH₄Mild Acids, Hydrogenation, Mild BasesStrong BasesMore sterically hindered and stable than Acetyl.[18]

Experimental Protocols & Workflows

The following protocols are provided as validated, standalone procedures for the protection and deprotection of 2-Fluoro-4-methylpyridin-3-ol.

Workflow for Hydroxyl Protection

G cluster_main General Protection Workflow A Dissolve Substrate (2-Fluoro-4-methylpyridin-3-ol) in Anhydrous Solvent B Add Base (e.g., Imidazole, NaH) A->B C Add Protecting Group Reagent (e.g., TBDMS-Cl, BnBr) B->C D Reaction Monitoring (TLC / LC-MS) C->D E Aqueous Work-up & Extraction D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: General experimental workflow for a protection reaction.

Protocol 1: TBDMS Protection

This protocol details the formation of 3-(tert-butyldimethylsilyloxy)-2-fluoro-4-methylpyridine.

G cluster_main General Deprotection Workflow A Dissolve Protected Substrate in Suitable Solvent B Add Deprotection Reagent (e.g., TBAF, Pd/C + H₂) A->B C Reaction Monitoring (TLC / LC-MS) B->C D Work-up (Quench, Extraction) C->D E Purification (Column Chromatography) D->E F Confirm Product (NMR, MS) E->F

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of Pyridin-3-ols via SNAr at the 2-Fluoro Position

Introduction: The Strategic Value of 2-Substituted Pyridin-3-ols The pyridine ring is a cornerstone scaffold in modern drug discovery, prized for its unique physicochemical properties that can enhance aqueous solubility,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 2-Substituted Pyridin-3-ols

The pyridine ring is a cornerstone scaffold in modern drug discovery, prized for its unique physicochemical properties that can enhance aqueous solubility, metabolic stability, and protein binding affinity.[1][2] Among its many derivatives, the 3-hydroxypyridine motif is of particular interest, serving as a key structural component in numerous bioactive molecules and pharmaceuticals. The ability to selectively functionalize the pyridine core is paramount for generating novel chemical entities with tailored pharmacological profiles.

This technical guide focuses on a powerful and reliable strategy for this purpose: the nucleophilic aromatic substitution (SNAr) reaction on 2-fluoro-3-hydroxypyridine substrates. The strategic placement of a fluorine atom at the C2 position, activated by the inherent electron-deficient nature of the pyridine ring and modulated by the adjacent hydroxyl group, provides a highly predictable and versatile handle for introducing a diverse range of nucleophilic fragments.[3][4] We will explore the mechanistic underpinnings of this reaction, provide field-proven protocols, and present data to guide researchers in applying this methodology to their own drug development programs.

Mechanistic Insights: Why the 2-Fluoro Position is Primed for Substitution

The SNAr reaction proceeds via a two-step addition-elimination mechanism, the cornerstone of which is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The success of this reaction on the 2-fluoro-pyridin-3-ol scaffold is dictated by several key electronic factors.

  • Inherent Ring Activation: The pyridine nitrogen atom is electronegative and acts as a powerful electron-withdrawing group, reducing the electron density of the entire aromatic system. This "π-deficient" character makes the ring susceptible to attack by nucleophiles, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen, where the negative charge of the intermediate can be effectively delocalized onto the nitrogen itself.[4][7][8]

  • Role of the Fluorine Leaving Group: In the context of SNAr, the C-F bond, despite being the strongest single bond to carbon, makes fluoride an excellent leaving group. This is because the rate-determining step is the initial nucleophilic attack on the ring. The high electronegativity of fluorine strongly polarizes the C-F bond, making the C2 carbon highly electrophilic and lowering the activation energy for this initial attack. Consequently, the reactivity of halopyridines in SNAr reactions typically follows the order F > Cl > Br > I, a reversal of the trend seen in SN1 and SN2 reactions.[3][4][5] The reaction of 2-fluoropyridine with sodium ethoxide, for instance, is reported to be 320 times faster than that of 2-chloropyridine.[3]

  • Activation by the 3-Hydroxyl Group: The C3 hydroxyl group plays a crucial, dual role. In its protonated state, it acts as a mild electron-withdrawing group via induction. More importantly, under basic conditions, it is deprotonated to a phenoxide-like species. This highly electron-donating group can then participate directly in the resonance stabilization of the Meisenheimer complex, further lowering the transition state energy and accelerating the reaction.

Figure 1: General mechanism of SNAr on a 2-fluoro-pyridin-3-olate anion.

General Protocol for SNAr with 2-Fluoropyridin-3-ols

This protocol provides a robust starting point for the substitution reaction with a variety of nucleophiles. Optimization of the base, solvent, and temperature may be required depending on the specific nucleophilicity and steric profile of the coupling partners.

Materials and Reagents
  • 2-Fluoropyridin-3-ol substrate (1.0 eq)

  • Nucleophile (e.g., secondary amine, thiol, alcohol) (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, KOtBu, NaH) (1.5 - 2.5 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP, Acetonitrile)

  • Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware and reagents for aqueous workup and purification (e.g., ethyl acetate, brine, Na₂SO₄, silica gel)

Experimental Procedure

Experimental_Workflow cluster_setup Preparation cluster_reaction Execution cluster_workup Isolation cluster_purify Purification setup 1. Setup reaction 2. Reaction setup->reaction Add reagents Heat workup 3. Workup reaction->workup Cool Quench purify 4. Purification workup->purify Extract & Dry Concentrate product Final Product purify->product Chromatography setup_desc Dry flask under inert atmosphere. Add base, substrate, and solvent. reaction_desc Add nucleophile. Heat to specified temperature. Monitor by TLC/LC-MS. workup_desc Dilute with EtOAc & water. Separate layers, extract aqueous. Wash with brine, dry (Na₂SO₄). purify_desc Filter and concentrate. Purify via flash column chromatography.

Figure 2: Typical experimental workflow for SNAr reactions.

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the base (e.g., K₂CO₃, 2.0 eq). The flask should be purged with an inert gas (N₂ or Ar).

    • Scientist's Note: An inert atmosphere is crucial, especially when using strong, moisture-sensitive bases like NaH or KOtBu, to prevent quenching.[5] Using an anhydrous solvent is equally important for the same reason.

  • Reagent Addition: Add the 2-fluoropyridin-3-ol substrate (1.0 eq) followed by the anhydrous solvent (e.g., DMF) to achieve a suitable concentration, typically 0.1-0.5 M.

  • Nucleophile Addition: Add the desired nucleophile (1.2 eq). If the nucleophile is an alcohol, it is often deprotonated in situ by a strong base like NaH before the addition of the 2-fluoropyridin-3-ol. For amines and thiols, a carbonate base is often sufficient.

  • Reaction Conditions: Stir the reaction mixture and heat to the desired temperature (typically ranging from 80 °C to 120 °C).

    • Scientist's Note: Less reactive nucleophiles or more sterically hindered substrates may require higher temperatures or the use of a more polar solvent like DMSO to accelerate the reaction.[9] Microwave irradiation can also be a powerful tool to reduce reaction times.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting reagent is observed. Reactions are typically complete within 2-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Scientist's Note: A quench with a mild acid (e.g., saturated aq. NH₄Cl) may be necessary if a very strong base was used, but care should be taken not to protonate amine products, which could pull them into the aqueous layer.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 2-substituted pyridin-3-ol.

Case Studies & Data Overview

The versatility of the SNAr reaction on activated fluoro-heterocycles allows for the introduction of a wide array of functional groups. The following table summarizes representative conditions for different classes of nucleophiles, providing a practical guide for experimental design.

Nucleophile Class Example Nucleophile Base Solvent Temp (°C) Typical Yield Reference
O-Nucleophiles CyclopropanolCs₂CO₃DMF75Moderate-Good[10]
Secondary AlcoholsKHMDSDMF0 to RT85%[11]
N-Nucleophiles MorpholineK₃PO₄t-Amyl Alcohol110>90% (on 2-FP)[5]
Secondary AminesK₂CO₃DMF100Good-Excellent[12]
S-Nucleophiles Alkyl/Aryl ThiolsCs₂CO₃DMFRTExcellent[13]
ThiophenolsK₂CO₃DMSO80High[14]

Troubleshooting Common Issues

  • Low or No Reactivity:

    • Insufficient Activation: Ensure the base is strong enough to deprotonate the 3-hydroxyl group and/or the nucleophile if necessary. For weakly nucleophilic alcohols, a strong base like NaH or KOtBu is often required.[9]

    • Temperature Too Low: Increase the reaction temperature in 10-20 °C increments. Consider switching to a higher-boiling solvent like DMSO or NMP.

    • Poor Nucleophile: The chosen nucleophile may be too sterically hindered or not nucleophilic enough. Consider derivatization to a more reactive form if possible.

  • Side Reactions/Low Yield:

    • Competitive N-alkylation: With certain nucleophiles (e.g., some azoles), reaction at a different nucleophilic site can compete. This is less common with the highly electrophilic C2 position of 2-fluoropyridine but should be considered.

    • Degradation: The substrate or product may be unstable at elevated temperatures. Attempt the reaction at the lowest possible temperature that affords a reasonable reaction rate.

Conclusion

The nucleophilic aromatic substitution on 2-fluoro-pyridin-3-ols is a powerful, high-yielding, and broadly applicable reaction in the medicinal chemist's toolkit. Its predictable regioselectivity, driven by the electronic properties of the pyridine ring and the excellent leaving group ability of fluoride, allows for the strategic and efficient synthesis of diverse libraries of 2-substituted pyridin-3-ol derivatives. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can effectively leverage this transformation to build complex molecules and accelerate the discovery of new therapeutic agents.

References

  • Vertex AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • Powers, D. C., et al. (2017). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC.
  • Merklin, J., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • Merklin, J., et al. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC.
  • BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution.
  • Zhang, L., et al. (2019). One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol.
  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?.
  • BenchChem. (n.d.). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
  • Smith, A. M., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, ACS Publications.
  • Organic Chemistry Portal. (n.d.). 2 - Reaction Examples.
  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution.
  • Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube.
  • Taylor & Francis Online. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
  • ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

Sources

Application

Application Note &amp; Protocols: Regioselective C-5 Halogenation of 2-Fluoro-4-methylpyridin-3-ol

Abstract: This document provides a comprehensive guide to the regioselective halogenation of 2-Fluoro-4-methylpyridin-3-ol at the C-5 position. Halogenated pyridine scaffolds are of paramount importance in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the regioselective halogenation of 2-Fluoro-4-methylpyridin-3-ol at the C-5 position. Halogenated pyridine scaffolds are of paramount importance in medicinal chemistry and drug development. This guide details three distinct protocols for C-5 chlorination, bromination, and iodination, leveraging N-halosuccinimide reagents. We delve into the underlying principles of electrophilic aromatic substitution on the substituted pyridinol ring, explain the rationale behind reagent and condition selection, and offer a troubleshooting guide for common experimental challenges.

Scientific Rationale and Strategic Overview

The functionalization of pyridine rings is a cornerstone of pharmaceutical synthesis. The introduction of a halogen atom serves as a versatile synthetic handle for subsequent cross-coupling reactions, enabling rapid analogue generation for structure-activity relationship (SAR) studies[1]. The target substrate, 2-Fluoro-4-methylpyridin-3-ol, presents a unique challenge in electrophilic aromatic substitution (EAS) due to its electronic properties and substitution pattern.

The Challenge of Pyridine Electrophilic Aromatic Substitution

The pyridine ring is inherently electron-deficient compared to benzene, which makes it less nucleophilic and thus less reactive towards electrophiles.[1][2] Harsh reaction conditions, such as the use of elemental halogens with strong Lewis acids at high temperatures, are often required, which can lead to poor functional group tolerance and a lack of regioselectivity.[2]

Analysis of Regioselectivity for 2-Fluoro-4-methylpyridin-3-ol

The regiochemical outcome of an EAS reaction is governed by the directing effects of the substituents already present on the ring.[3]

  • Hydroxyl (-OH) at C-3: A powerful activating, ortho, para-directing group. It strongly activates positions C-2, C-4 (both blocked), and C-6.

  • Methyl (-CH₃) at C-4: A moderately activating, ortho, para-directing group. It activates positions C-3, C-5, and C-2 (blocked).

  • Fluoro (-F) at C-2: A deactivating, ortho, para-directing group. It directs towards C-3 (blocked) and C-5.

Combined Influence: The dominant activating effect of the hydroxyl group strongly favors substitution at the C-6 position. However, the cumulative directing effects of the methyl and fluoro groups favor substitution at the C-5 position. This electronic competition, coupled with the steric hindrance from the adjacent C-4 methyl group, makes achieving high selectivity for the C-5 position a non-trivial synthetic challenge. The protocols outlined below utilize mild halogenating agents, N-halosuccinimides, where careful control of reaction conditions can favor the desired C-5 regioisomer.[4] For transformations where standard EAS fails to provide the desired selectivity, advanced methods involving Zincke iminium intermediates have been developed to override innate directing effects and achieve C-5 halogenation.[5]

General Experimental Workflow

The following diagram illustrates the general procedure for the direct C-5 halogenation of the substrate using N-halosuccinimide reagents.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-Fluoro-4-methylpyridin-3-ol in anhydrous solvent B Cool reaction mixture (e.g., 0 °C) A->B C Add N-Halosuccinimide (NXS) portion-wise B->C D Stir at specified temperature and monitor by TLC/LC-MS C->D E Quench reaction (e.g., with Na₂S₂O₃) D->E F Aqueous work-up (Extraction) E->F G Dry organic layer and concentrate F->G H Purify by column chromatography G->H I Product: 5-Halo-2-fluoro-4-methylpyridin-3-ol H->I

Caption: General workflow for C-5 halogenation.

Protocols for C-5 Halogenation

The following protocols provide detailed procedures for the selective installation of chlorine, bromine, and iodine at the C-5 position.

Protocol 1: C-5 Bromination using N-Bromosuccinimide (NBS)

Principle: N-Bromosuccinimide is a mild and efficient source of electrophilic bromine. The reaction is typically performed in a polar aprotic solvent to facilitate the reaction while minimizing side products.

Reagents & Materials Amount M.W. Moles Equivalents
2-Fluoro-4-methylpyridin-3-ol1.0 g143.136.98 mmol1.0
N-Bromosuccinimide (NBS)1.31 g177.987.33 mmol1.05
Anhydrous N,N-Dimethylformamide (DMF)20 mL---
Saturated aq. Sodium Thiosulfate (Na₂S₂O₃)50 mL---
Ethyl Acetate (EtOAc)100 mL---
Brine50 mL---
Anhydrous Sodium Sulfate (Na₂SO₄)----

Step-by-Step Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-Fluoro-4-methylpyridin-3-ol (1.0 g, 6.98 mmol).

  • Add anhydrous DMF (20 mL) and stir until the solid is completely dissolved.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add N-Bromosuccinimide (1.31 g, 7.33 mmol) portion-wise over 10 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, carefully pour the reaction mixture into a beaker containing saturated aqueous sodium thiosulfate (50 mL) to quench any remaining NBS.

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil/solid by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired 5-Bromo-2-fluoro-4-methylpyridin-3-ol.

Protocol 2: C-5 Iodination using N-Iodosuccinimide (NIS)

Principle: N-Iodosuccinimide is a common electrophilic iodinating agent.[6] Due to the lower reactivity of NIS compared to NBS, slightly more forcing conditions or the addition of an acid promoter may be necessary to achieve efficient conversion.[2]

Reagents & Materials Amount M.W. Moles Equivalents
2-Fluoro-4-methylpyridin-3-ol1.0 g143.136.98 mmol1.0
N-Iodosuccinimide (NIS)1.64 g224.987.33 mmol1.05
Anhydrous Acetonitrile (CH₃CN)25 mL---
Trifluoroacetic Acid (TFA) (Optional)0.05 mL114.020.69 mmol0.1
Saturated aq. Sodium Thiosulfate (Na₂S₂O₃)50 mL---
Dichloromethane (DCM)100 mL---
Brine50 mL---
Anhydrous Magnesium Sulfate (MgSO₄)----

Step-by-Step Procedure:

  • In a dry flask protected from light, dissolve 2-Fluoro-4-methylpyridin-3-ol (1.0 g, 6.98 mmol) in anhydrous acetonitrile (25 mL).

  • Add N-Iodosuccinimide (1.64 g, 7.33 mmol) to the solution.

  • Optional: If the reaction is sluggish at room temperature, add Trifluoroacetic Acid (0.05 mL, 0.1 equiv) to catalyze the reaction.[2]

  • Stir the mixture at room temperature for 8-12 hours. The reaction can be gently heated (e.g., to 40-50 °C) if necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Redissolve the residue in Dichloromethane (75 mL) and wash with saturated aqueous sodium thiosulfate (2 x 25 mL) to remove unreacted iodine and NIS.

  • Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 25 mL, if acid was used) and brine (1 x 25 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to afford 5-Iodo-2-fluoro-4-methylpyridin-3-ol.

Protocol 3: C-5 Chlorination using N-Chlorosuccinimide (NCS)

Principle: N-Chlorosuccinimide is a highly reactive electrophilic chlorinating agent.[7] Reactions are often fast but can be less selective. Performing the reaction at low temperatures is critical to control reactivity and favor the thermodynamically more stable C-5 product over potential C-6 isomers.

Reagents & Materials Amount M.W. Moles Equivalents
2-Fluoro-4-methylpyridin-3-ol1.0 g143.136.98 mmol1.0
N-Chlorosuccinimide (NCS)0.98 g133.537.33 mmol1.05
Anhydrous Dichloromethane (DCM)30 mL---
Saturated aq. Sodium Sulfite (Na₂SO₃)50 mL---
Ethyl Acetate (EtOAc)100 mL---
Brine50 mL---
Anhydrous Sodium Sulfate (Na₂SO₄)----

Step-by-Step Procedure:

  • Add 2-Fluoro-4-methylpyridin-3-ol (1.0 g, 6.98 mmol) to a dry round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous DCM (30 mL) and stir to dissolve.

  • Cool the solution to -10 °C using an ice/salt bath.

  • Add N-Chlorosuccinimide (0.98 g, 7.33 mmol) in small portions over 15 minutes, maintaining the low temperature.

  • Stir the reaction at -10 °C to 0 °C for 2-3 hours.

  • Monitor the reaction closely by TLC or LC-MS. Avoid letting the reaction proceed for too long to prevent the formation of dichlorinated byproducts.

  • Upon completion, quench the reaction by adding saturated aqueous sodium sulfite (50 mL).

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue via flash column chromatography to isolate 5-Chloro-2-fluoro-4-methylpyridin-3-ol.

Advanced Strategy: C-5 Halogenation via Zincke Intermediates

For substrates where direct EAS provides poor C-5 selectivity, a ring-opening/ring-closing strategy involving Zincke intermediates can be employed. This method fundamentally alters the electronic character of the pyridine ring, enabling halogenation at positions not favored by standard EAS.[5]

G A Pyridine Substrate B N-Activation (e.g., with 2,4-Dinitrochlorobenzene) A->B Step 1 C Ring Opening with Secondary Amine B->C Step 2 D Zincke Iminium Intermediate C->D E C-5 Selective Halogenation with NXS D->E Step 3 (Key Selectivity Step) F Ring Closure (Heat, NH₄OAc) E->F Step 4 G C-5 Halogenated Pyridine F->G

Caption: C-5 selective halogenation via a Zincke intermediate.

This advanced method involves activating the pyridine nitrogen, followed by nucleophilic attack and ring-opening to form a dieniminium species (Zincke iminium). This intermediate undergoes selective halogenation at the C-5 position before thermal ring-closure reforms the aromatic pyridine ring.[5]

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion Insufficiently reactive halogenating agent (e.g., NIS). Low reaction temperature.Increase temperature moderately. Add a catalytic amount of a protic acid (e.g., TFA) or a Lewis acid. Increase reaction time.[2]
Formation of C-6 Regioisomer Reaction conditions favoring thermodynamic product. -OH group's directing effect is dominant.Run the reaction at a lower temperature to favor the kinetic product. Use a less polar solvent to disfavor charge separation in the transition state.
Di-halogenation Product Excess halogenating agent. Reaction run for too long.Use stoichiometric amounts (1.0-1.05 eq.) of the N-halosuccinimide. Monitor the reaction closely and quench immediately upon consumption of starting material.
Decomposition of Material Reaction conditions are too harsh (e.g., too much acid, high temperature).Reduce the amount of acid catalyst. Run the reaction at a lower temperature. Ensure the starting material is pure.

References

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications (RSC Publishing). Available at: [Link]

  • Chlorination process of pyridine derivatives. Google Patents (EP0684943B1).
  • Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process. Google Patents (CA1283413C).
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC - NIH. Available at: [Link]

  • Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega (ACS Publications). Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH. Available at: [Link]

  • Deaminative chlorination of aminoheterocycles. PMC - NIH. Available at: [Link]

  • Chlorination synthesis method of pyridine derivatives. Google Patents (CN102942518B).
  • Selective C–H Iodination of (Hetero)arenes. Organic Letters (ACS Publications). Available at: [Link]

  • New N -Halosuccinimide-Mediated Reactions for the Synthesis of Pyridines. ResearchGate. Available at: [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC - NIH. Available at: [Link]

  • Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Iodine-Mediated Pyridine Ring Expansion for the Construction of Azepines. PubMed. Available at: [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. Available at: [Link]

  • Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI. Available at: [Link]

  • Substituent Effects on the [N–I–N]+ Halogen Bond. ACS Publications. Available at: [Link]

  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PMC - NIH. Available at: [Link]

  • New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. ResearchGate. Available at: [Link]

  • Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. MDPI. Available at: [Link]

  • Electrophilic Aromatic Substitution. Willson Research Group. Available at: [Link]

  • 14.3. Substituent Effects. Organic Chemistry II - Lumen Learning. Available at: [Link]

  • Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. PMC - NIH. Available at: [Link]

  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. ResearchGate. Available at: [Link]

  • Unveiling the Electrophilic Aromatic Substitution Reactions of Pyridine Derivatives with Nitronium Ion through Molecular Electron Density Theory. ResearchGate. Available at: [Link]

  • Halogen Bonding and Rearrangements in Complexes of N-Chlorosuccinimide with Halides. MDPI. Available at: [Link]

  • C5-Halogenation of Pyridines via Zincke Iminium Intermediates. ChemRxiv. Available at: [Link]

  • CuX-Activated N-Halosuccinimide: Synthesis of 3-Haloquinolines via Electrophilic Cyclization of Alkynyl Imines. PubMed. Available at: [Link]

Sources

Method

Application Note: Next-Generation Cysteine-Selective Bioconjugation Using 2-Fluoro-4-methylpyridin-3-ol Linkers

Executive Summary & Mechanistic Rationale The development of highly stable Antibody-Drug Conjugates (ADCs) and targeted protein degraders (PROTACs) relies heavily on the integrity of the bioconjugation linkage. Historica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of highly stable Antibody-Drug Conjugates (ADCs) and targeted protein degraders (PROTACs) relies heavily on the integrity of the bioconjugation linkage. Historically, maleimide-based chemistries have dominated cysteine-selective conjugation; however, they suffer from inherent instability in systemic circulation due to retro-Michael addition, leading to premature payload release and off-target toxicity via thiol exchange with serum albumin[1].

To overcome these limitations, electrophilic cysteine arylation using fluoropyridines has emerged as a superior alternative[2]. Specifically, 2-Fluoro-4-methylpyridin-3-ol (CAS 1092561-59-5) serves as a highly modular, bifunctional scaffold for advanced bioconjugation[3].

The mechanistic advantages of this scaffold are threefold:

  • Irreversible SNAr Reactivity: The highly polarized C-F bond at the 2-position of the pyridine ring is primed for Nucleophilic Aromatic Substitution (SNAr) by cysteine thiolates, forming a completely irreversible heteroaryl thioether bond[2].

  • Modular Payload Attachment: The 3-hydroxyl group acts as a versatile synthetic handle. It can be readily converted into an ester, ether, or carbamate to attach complex payloads (e.g., cytotoxins or E3 ligase ligands), allowing for the design of both cleavable and non-cleavable linker systems[].

  • Steric Shielding: The 4-methyl group provides critical steric hindrance adjacent to the 3-O-linkage. This restricts rotational freedom and shields the payload attachment site from premature enzymatic hydrolysis in circulation, significantly enhancing the pharmacokinetic stability of the conjugate[].

Comparative Performance Data

To contextualize the advantages of 2-Fluoro-4-methylpyridin-3-ol, the following table summarizes the quantitative and qualitative differences between common cysteine-reactive bioconjugation chemistries.

Conjugation ChemistryReactive ElectrophileResulting LinkagePlasma Stability (Half-life)Off-Target Thiol Exchange
Maleimide AlkeneThiosuccinimideModerate (~3-7 days)High (Retro-Michael)
Haloacetamide Alkyl HalideThioetherHigh (>14 days)Low
2-Fluoropyridine Aryl Fluoride Heteroaryl Thioether Very High (>21 days) None (Irreversible)

Bioconjugation Workflow

Bioconjugation_Workflow N1 2-Fluoro-4-methylpyridin-3-ol (Core Scaffold) N2 Payload Attachment (via 3-OH group) N1->N2 Carbamate/Ether Formation N3 Linker-Payload Complex (Electrophilic 2-Fluoro) N2->N3 Purification & QC N5 SNAr Conjugation (pH 7.5-8.0) N3->N5 Combine (Excess) N4 Reduced Antibody (Free Cysteine Thiols) N4->N5 Combine N6 Stable Thioether ADC (No Retro-Michael) N5->N6 Nucleophilic Aromatic Substitution

Workflow for generating highly stable bioconjugates using a 2-Fluoro-4-methylpyridin-3-ol linker.

Self-Validating Experimental Protocols

The following protocols detail the two-stage process of utilizing 2-Fluoro-4-methylpyridin-3-ol: first, synthesizing the reactive linker-payload, and second, executing the site-selective bioconjugation to a monoclonal antibody.

Protocol A: Synthesis of the Fluoropyridine Linker-Payload

Objective: Functionalize the 3-hydroxyl group with a payload while preserving the 2-fluoro warhead.

Reagents & Equipment:

  • 2-Fluoro-4-methylpyridin-3-ol (CAS 1092561-59-5)

  • Payload bearing an isocyanate or activated NHS-ester

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Preparative RP-HPLC system

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 2-Fluoro-4-methylpyridin-3-ol in anhydrous DMF to a concentration of 0.1 M under a nitrogen atmosphere.

  • Activation: Add 1.2 eq of the payload-isocyanate (for carbamate formation) or payload-NHS ester (for ester formation).

  • Catalysis: Add 0.1 eq of DIPEA to the reaction mixture. Causality: A catalytic amount of non-nucleophilic base deprotonates the 3-hydroxyl group, increasing its nucleophilicity without triggering premature hydrolysis of the payload.

  • Incubation: Stir the reaction at room temperature (20-25°C) for 4 hours.

  • In-Process QC: Monitor the reaction via LC-MS. The disappearance of the 127.1 Da peak (free scaffold) and the appearance of the expected product mass validate the completion of the reaction.

  • Purification: Purify the resulting Linker-Payload complex via RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA. Lyophilize the product and store at -20°C.

Protocol B: Site-Selective Cysteine Bioconjugation to Monoclonal Antibodies

Objective: Conjugate the Linker-Payload to interchain cysteines of an IgG1 antibody via SNAr.

Reagents & Equipment:

  • Monoclonal Antibody (mAb) at 5-10 mg/mL

  • Conjugation Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 8.0

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Linker-Payload complex (from Protocol A) in DMSO

  • Size Exclusion Chromatography (SEC) columns

Step-by-Step Methodology:

  • Buffer Exchange: Buffer exchange the mAb into the Conjugation Buffer (pH 8.0) using a centrifugal filter unit (30 kDa MWCO).

  • Antibody Reduction: Add 2.5 molar equivalents of TCEP to the mAb solution. Incubate at 37°C for 2 hours with gentle agitation.

    • Self-Validation Step: Remove a 10 µL aliquot and perform an Ellman’s assay (DTNB). The absorbance at 412 nm should confirm the generation of approximately 4.0 free thiols per antibody.

  • Conjugation: Cool the reduced mAb to 25°C. Add 10 molar equivalents of the Linker-Payload complex (dissolved in DMSO) dropwise. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent protein denaturation.

  • SNAr Incubation: Incubate the reaction at 25°C for 6 hours.

  • Quenching: Quench the unreacted Linker-Payload by adding a 20-fold molar excess of N-acetylcysteine and incubating for 30 minutes.

  • Purification & Final QC: Purify the final ADC using SEC to remove small-molecule impurities. Analyze the purified ADC via Hydrophobic Interaction Chromatography (HIC) and Intact Mass Spectrometry to calculate the final Drug-to-Antibody Ratio (DAR).

Causality & Experimental Logic in Protocol Design

To ensure a self-validating and robust system, the experimental choices in the protocols above are governed by strict chemical causality:

  • Why pH 8.0 for Conjugation? The pKa of a typical cysteine thiol in an antibody hinge region is approximately 8.3. The SNAr reaction requires the thiol to be in its deprotonated, highly nucleophilic thiolate form (S⁻). Conducting the reaction at pH 8.0 ensures a sufficient population of thiolates to drive the reaction kinetics rapidly, while avoiding the base-catalyzed hydrolysis of the antibody backbone or payload linkage that occurs at pH > 8.5.

  • The Role of EDTA: Trace heavy metals in standard buffers can catalyze the rapid re-oxidation of free thiols back into disulfides, destroying the reactive sites before conjugation can occur. EDTA chelates these metals, preserving the reactive thiolate pool and ensuring a predictable DAR.

  • TCEP over DTT: TCEP is utilized for reduction because it is a phosphine-based reducing agent that does not contain thiols. Unlike Dithiothreitol (DTT), TCEP will not compete with the antibody cysteines for the electrophilic 2-fluoropyridine warhead, eliminating the need for a purification step between reduction and conjugation.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields when synthesizing 2-Fluoro-4-methylpyridin-3-ol analogs

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis of fluorinated heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis of fluorinated heterocycles. Synthesizing 2-Fluoro-4-methylpyridin-3-ol analogs is notoriously challenging due to the electron-donating nature of the hydroxyl and methyl groups, which inherently deactivate the pyridine ring toward traditional fluorination pathways.

Below, you will find a mechanistic breakdown of the synthetic routes, a troubleshooting FAQ, quantitative yield comparisons, and a validated, self-monitoring protocol designed to bypass common failure points.

Mechanistic Overview of Fluorination Pathways

To establish a baseline, we must first visualize the chemical logic governing the three primary routes to our target molecule: the Balz-Schiemann reaction, the Halogen Exchange (Halex) process, and Direct C-H Fluorination.

SynthesisRoutes SM1 2-Amino-4-methylpyridin-3-ol Diazo Diazonium Tetrafluoroborate (Explosive Hazard) SM1->Diazo NaNO2, HBF4 or NOBF4 SM2 2-Chloro-4-methylpyridin-3-ol Meisenheimer Meisenheimer Complex (High Activation Energy) SM2->Meisenheimer CsF, Sulfolane 150-250°C SM3 4-Methylpyridin-3-ol (O-Protected) Product 2-Fluoro-4-methylpyridin-3-ol SM3->Product AgF2, Hexane Direct C-H Fluorination Diazo->Product Thermal/Photochemical Decomposition Meisenheimer->Product Halogen Exchange (Halex)

Synthetic pathways for 2-Fluoro-4-methylpyridin-3-ol highlighting key intermediates.

Troubleshooting Guide & FAQs

Q: Why does my traditional Balz-Schiemann reaction yield copious amounts of 4-methyl-2-pyridone instead of the desired 2-fluoro analog? A: This is a classic hydrolysis side-reaction. The diazonium salt of a 2-aminopyridine is highly electrophilic. When utilizing aqueous NaNO₂ and HBF₄, trace water remains during the thermal decomposition phase. The 3-hydroxyl group further activates the 2-position toward nucleophilic attack by water, outcompeting the fluoride ion and forming the 2-pyridone[1]. Solution: Transition to an anhydrous diazotization protocol using 2[2]. This eliminates water from the system entirely.

Q: I attempted a Halex (Halogen Exchange) reaction starting from 2-chloro-4-methylpyridin-3-ol, but conversion stalled at 30% even at 200 °C. How can I drive this to completion? A: The Halex reaction relies on Nucleophilic Aromatic Substitution (S_NAr), which requires the stabilization of a negatively charged Meisenheimer intermediate[1]. Your substrate contains a 3-hydroxyl group and a 4-methyl group—both are electron-donating (via resonance and hyperconjugation, respectively). This severely deactivates the pyridine ring toward nucleophilic attack. Solution: Protect the 3-hydroxyl group as an electron-withdrawing ester or triflate to reduce its electron-donating capacity. Additionally, switch from KF to anhydrous Cesium Fluoride (CsF) in rigorously dried sulfolane to maximize fluoride nucleophilicity.

Q: Can I bypass intermediate functionalization and directly fluorinate 4-methylpyridin-3-ol? A: Direct electrophilic C-H fluorination of pyridines is notoriously difficult due to poor regiocontrol and over-fluorination. However, recent advancements using Silver(II) fluoride (AgF₂) allow for late-stage functionalization. The free 3-hydroxyl group will lead to oxidative degradation, but protecting it as a benzyloxy (-OBn) ether directs the AgF₂ to 3 with up to 20:1 regioselectivity[3].

Quantitative Data: Strategy Comparison

To make an informed decision on your synthetic route, compare the empirical data of each fluorination strategy below.

Synthetic StrategyReagents & ConditionsTypical YieldRegioselectivityMechanistic Limitation
Traditional Balz-Schiemann NaNO₂, HBF₄, H₂O, 150°C30–50%Complete (C2)Hydrolysis to 2-pyridone; severe thermal runaway risks[1].
Modified Balz-Schiemann NOBF₄, CH₂Cl₂, 40°C65–80%Complete (C2)Requires strictly anhydrous conditions to prevent NO⁺ quenching[2].
Halex (S_NAr) CsF, Sulfolane, 200°C40–60%Complete (C2)OH group deactivates ring; charring at high temperatures[1].
Direct C-H Fluorination AgF₂, Hexane, RT50–70%High (C2 vs C6)Requires OH protection (e.g., O-Bn) for selectivity; reagent cost[3].

Validated Experimental Protocol

Anhydrous One-Pot Diazotization-Fluorination of 2-Amino-4-methylpyridin-3-ol Objective: Synthesize 2-fluoro-4-methylpyridin-3-ol while bypassing explosive intermediate isolation and aqueous hydrolysis[2][4].

Step 1: System Preparation & Dehydration

  • Action: In a flame-dried 100 mL Schlenk flask under argon, dissolve 2-amino-4-methylpyridin-3-ol (10.0 mmol) in strictly anhydrous CH₂Cl₂ (50 mL).

  • Causality: Argon and flame-drying prevent ambient moisture from quenching the highly reactive nitrosonium ion.

  • Self-Validation: The solution must be completely clear. Any cloudiness indicates water contamination; if observed, discard the solvent and restart.

Step 2: Anhydrous Diazotization

  • Action: Cool the vessel to -10 °C using an ice-salt bath. Portion-wise, add Nitrosonium tetrafluoroborate (NOBF₄, 11.0 mmol) over 15 minutes.

  • Causality: NOBF₄ acts as a water-free diazotizing agent. The sub-zero temperature prevents the premature, uncontrolled extrusion of nitrogen gas and suppresses radical coupling side-reactions.

  • Self-Validation: A color shift to pale yellow indicates the successful formation of the diazonium tetrafluoroborate intermediate.

Step 3: Controlled Thermal Decomposition

  • Action: Remove the cooling bath and equip the flask with a reflux condenser connected to a mineral oil bubbler. Gradually warm the reaction to 40 °C (reflux).

  • Causality: Gentle heating provides the activation energy necessary for N₂ extrusion and subsequent fluoride collapse (fluorodediazoniation) without triggering the thermal runaway typical of isolated diazonium salts[1].

  • Self-Validation: Continuous gas evolution observed in the bubbler confirms the decomposition is actively proceeding. The reaction is complete when bubbling ceases (typically 2-3 hours).

Step 4: Quench and Isolation

  • Action: Cool to 0 °C and carefully quench with saturated aqueous NaHCO₃ (20 mL). Extract with EtOAc (3 × 30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc).

  • Causality: The basic quench neutralizes residual Lewis acidic boron trifluoride (BF₃) byproducts generated during the fluorination step, preventing acid-catalyzed degradation of the product.

References

  • The Advent of a Privileged Scaffold: A Technical History of Fluorinated Pyridines - Benchchem. 1

  • A Modular Approach to meta-Fluorinated Pyridines - ChemRxiv. 4

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - Journal of the American Chemical Society. 3

  • Balz-Schiemann Reaction - ResearchGate. 2

Sources

Optimization

Technical Support Center: Optimizing Purification of 2-Fluoro-4-methylpyridin-3-ol

Welcome to the technical support guide for the purification of 2-Fluoro-4-methylpyridin-3-ol. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common and complex iss...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-Fluoro-4-methylpyridin-3-ol. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common and complex issues encountered during the isolation and purification of this important fluorinated intermediate. Our guidance is rooted in established chemical principles and field-proven experience to ensure you can achieve the highest possible purity for your compound.

Section 1: Initial Assessment of the Crude Mixture

Before attempting any purification, a thorough analysis of your crude material is paramount. This initial assessment will dictate the most effective purification strategy, saving valuable time and resources.

Q1: What are the essential first steps to analyze my crude 2-Fluoro-4-methylpyridin-3-ol?

A1: A multi-pronged analytical approach is recommended to understand the impurity profile of your crude mixture.

  • Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective method for an initial assessment.[1] Use a silica gel plate and test various eluent systems (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Methanol) to get a preliminary idea of the number of components and their relative polarities. The pyridine nitrogen may cause streaking; adding 0.5-1% triethylamine (TEA) or ammonia to the mobile phase can often resolve this.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative view, HPLC is the preferred method.[2] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a standard starting point. This will provide the approximate purity percentage and reveal impurities that may not be visible on TLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum of the crude material is invaluable. It can help identify unreacted starting materials, residual solvents, and major byproducts by comparing the spectrum to that of the pure product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique helps in identifying the molecular weights of impurities, which is crucial for deducing their potential structures (e.g., dehalogenated product, regioisomers, or dimers).[1]

Workflow for Initial Purification Strategy Selection

The following decision tree can help guide your choice between recrystallization and column chromatography as the primary purification step.

G start Analyze Crude Mixture (TLC, HPLC) purity_check Crude Purity > 85% and One Major Product Spot? start->purity_check impurities_check Impurities have Significantly Different Polarity? purity_check->impurities_check Yes complex_mixture Complex Mixture or Isomeric Impurities Present purity_check->complex_mixture No recrystallization Attempt Recrystallization impurities_check->recrystallization Yes chromatography Perform Column Chromatography impurities_check->chromatography No (Close-running spots) complex_mixture->chromatography

Caption: Initial Purification Method Decision Tree.

Section 2: Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, especially on a larger scale.[3] However, the unique properties of fluorinated molecules can sometimes present challenges.[4]

Q2: I'm having trouble finding a suitable solvent for recrystallization. What is the best approach?

A2: The ideal solvent is one in which 2-Fluoro-4-methylpyridin-3-ol is sparingly soluble at room temperature but highly soluble at an elevated temperature.[5] A systematic solvent screening is the most effective method.

Causality: The goal is to create a supersaturated solution upon cooling, allowing the desired compound to crystallize while impurities remain in the mother liquor. The polarity and hydrogen-bonding capabilities of the solvent must be matched with the solute.

Experimental Protocol: Solvent Screening for Recrystallization
  • Place approximately 20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent dropwise from the list below, starting with 0.5 mL.

  • Stir and observe solubility at room temperature. If the compound dissolves completely, the solvent is unsuitable on its own.

  • If the compound is insoluble or sparingly soluble, gently heat the mixture to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of pure-looking crystals.

Table 1: Suggested Solvents for Screening
SolventBoiling Point (°C)PolarityNotes
Water100HighMay work, but solubility might be low even when hot.
Ethanol78HighGood starting point.
Isopropanol82Medium-HighOften a good choice for pyridinols.
Ethyl Acetate77MediumCan be effective, often used with a non-polar anti-solvent.
Toluene111LowMay be useful as part of a binary solvent system.
Hexanes/Heptane69 / 98Very LowPrimarily used as an anti-solvent.

Pro-Tip: If a single solvent is not ideal, try a binary solvent system. Dissolve the crude material in a small amount of a "good" solvent (where it is highly soluble) at an elevated temperature, and then slowly add a "bad" or "anti-solvent" (where it is insoluble) until the solution becomes turbid. Re-heat to clarify and then cool slowly. Common pairs include Ethanol/Water, Ethyl Acetate/Hexanes, and Dichloromethane/Hexanes.

Q3: My compound is "oiling out" instead of forming crystals during recrystallization. What's causing this and how can I fix it?

A3: Oiling out occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens for two main reasons:

  • High Impurity Concentration: The presence of significant impurities can depress the melting point of your compound, leading to the formation of a liquid eutectic mixture.

  • High Supersaturation: The solution is too concentrated, or it is cooled too rapidly, not giving the molecules enough time to orient into a crystal lattice.[4][6]

Troubleshooting Steps:

  • Reduce Concentration: Add more of the hot solvent to the oiled-out mixture to create a more dilute solution, then attempt to cool it again, but much more slowly.

  • Lower the Cooling Temperature: Use a solvent with a lower boiling point. If the boiling point of your solvent is higher than the melting point of your compound, it will always oil out.

  • Scratch & Seed: Vigorously scratch the inside of the flask with a glass rod at the liquid-air interface. The microscopic glass fragments can act as nucleation sites. Alternatively, add a tiny "seed" crystal of pure product to initiate crystallization.[5]

  • Pre-Purification: If the issue persists, the impurity load is likely too high. Perform a quick filtration through a small plug of silica gel to remove the most polar or non-polar impurities before attempting recrystallization again.

Workflow for Troubleshooting Failed Recrystallization

G start Recrystallization Attempt Fails (Oiling Out or No Crystals) check_oil Did the compound oil out? start->check_oil check_crystals Did no crystals form? check_oil->check_crystals No add_solvent Re-heat and add more solvent check_oil->add_solvent Yes too_much_solvent Too much solvent was likely used check_crystals->too_much_solvent Yes slow_cool Cool solution very slowly add_solvent->slow_cool scratch_seed Scratch flask or add seed crystal slow_cool->scratch_seed still_oils Still oils out? scratch_seed->still_oils pre_purify Pre-purify via chromatography or acid-base extraction still_oils->pre_purify Yes exit1 exit1 still_oils->exit1 No (Success!) reduce_volume Reduce solvent volume by boiling too_much_solvent->reduce_volume add_antisolvent Add an anti-solvent dropwise reduce_volume->add_antisolvent still_no_crystals Still no crystals? add_antisolvent->still_no_crystals still_no_crystals->scratch_seed Yes exit2 exit2 still_no_crystals->exit2 No (Success!)

Caption: Troubleshooting workflow for failed recrystallization attempts.

Section 3: Troubleshooting Column Chromatography

When recrystallization is ineffective due to a complex impurity profile or the presence of isomers, silica gel column chromatography is the method of choice.[1]

Q4: My compound is streaking badly on the silica gel column, leading to poor separation and mixed fractions. Why is this happening?

A4: Streaking (or tailing) of nitrogen-containing compounds like pyridines on silica gel is a very common issue.

Causality: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of the pyridine ring can undergo a strong, non-ideal acid-base interaction with these sites. This causes a portion of the molecules to "stick" to the stationary phase and elute much slower than the bulk material, resulting in a tailed spot or peak.

Solutions:

  • Add a Basic Modifier: The most effective solution is to add a small amount of a volatile base to your eluent system.

    • Triethylamine (TEA): Add 0.5% to 1% (v/v) TEA to your mobile phase.

    • Ammonia: For more polar solvent systems (e.g., containing methanol), using a 7N solution of ammonia in methanol as your polar component (e.g., creating a 5% solution of 7N NH3/MeOH in Dichloromethane) is highly effective.

  • Use a Different Stationary Phase: If basic modifiers are not sufficient or are incompatible with your molecule, consider an alternative stationary phase like alumina (which is available in neutral, basic, or acidic forms) or a reversed-phase (C18) column.

Q5: I have an impurity that co-elutes with my product. How can I improve the separation (resolution)?

A5: Co-elution of impurities with similar polarity is a frequent challenge. Improving resolution requires systematically adjusting chromatographic parameters.

Solutions:

  • Decrease the Eluent Polarity: A less polar ("weaker") mobile phase will cause all compounds to move more slowly down the column, increasing their interaction time with the stationary phase and often improving separation between compounds with small polarity differences.

  • Switch Solvents: Change the composition of the eluent while trying to maintain similar overall polarity. For example, if you are using Ethyl Acetate/Hexanes, try switching to Dichloromethane/Methanol or Acetone/Toluene. The different solvent-solute interactions can dramatically alter the relative retention times.

  • Use a Shallow Gradient: If using an automated flash chromatography system, run a very shallow gradient (e.g., increasing the polar solvent by 0.5-1% per column volume) across the elution point of your compound.

  • Dry Loading: Adsorb your crude material onto a small amount of silica gel (or Celite) by dissolving it in a minimal amount of a low-boiling solvent (like Dichloromethane) and then evaporating the solvent to get a dry, free-flowing powder. This "dry loading" method provides a much sharper starting band on the column compared to liquid loading, which significantly improves resolution.

Table 2: Example Starting Eluent Systems for Flash Chromatography
SystemPolarity RangeTarget ImpuritiesNotes
Ethyl Acetate / HexanesLow to MediumGood for general purpose separation of non-polar to moderately polar impurities.
Dichloromethane / MethanolMedium to HighExcellent for separating more polar compounds.
Acetone / TolueneMediumOffers different selectivity compared to ester or alcohol-based systems.

Frequently Asked Questions (FAQs)

Q6: My final product is a pale yellow or brown color. How can I remove these colored impurities?

A6: Colored impurities are often highly conjugated or polymeric species formed from minor side reactions or degradation.[1]

  • Activated Carbon Treatment: Dissolve your semi-purified product in a suitable solvent (e.g., ethyl acetate or ethanol). Add a small amount (1-2% by weight) of activated carbon. Heat the mixture gently for 10-15 minutes, then filter the hot solution through a pad of Celite to remove the carbon. The filtrate can then be concentrated and recrystallized. Caution: Activated carbon can also adsorb your product, so use it sparingly to minimize yield loss.

  • Recrystallization: Often, a final, careful recrystallization is sufficient to exclude the colored impurities into the mother liquor.

Q7: How does the fluorine atom in 2-Fluoro-4-methylpyridin-3-ol specifically affect purification choices?

A7: The fluorine atom has several effects:

  • Altered Polarity and pKa: The high electronegativity of fluorine can lower the pKa of the pyridine nitrogen, making it less basic than its non-fluorinated analog.[4] This can sometimes reduce tailing on silica gel, but the effect is often minor. It also subtly alters the molecule's overall polarity and dipole moment, which can be exploited to achieve separation from non-fluorinated impurities.[7]

  • Unique Interactions: Highly fluorinated compounds can exhibit "fluorous-fluorous" interactions. While this molecule is not heavily fluorinated, this principle can sometimes be used in specialized "fluorous solid-phase extraction" (F-SPE) for difficult separations.[4]

Q8: What is the best way to ensure the complete removal of solvents after purification?

A8: After concentrating the pure fractions on a rotary evaporator, the product should be dried under high vacuum for several hours (or overnight). Gently heating the flask (e.g., to 30-40 °C) while under vacuum can help remove more stubborn, high-boiling solvents like DMSO or DMF, though these should ideally be removed via an aqueous workup prior to chromatography. A final ¹H NMR spectrum should be taken to confirm the absence of solvent peaks.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Managing impurities in the synthesis of 2-Fluoro-5-methylpyridin-3-amine.
  • BenchChem. (2025).
  • Fluorochem. (n.d.). 2-Fluoro-4-methylpyridin-3-ol (CAS 1092561-59-5).
  • Sigma-Aldrich. (n.d.).
  • ECHEMI. (n.d.).
  • Chemistry LibreTexts. (2021, March 5). 2.
  • Chem-Impex. (n.d.). 2-Fluoro-4-iodo-3-methylpyridine.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Professor Dave Explains. (2020, January 10).
  • ThermoFisher Scientific. (n.d.).
  • PubChem. (n.d.). 2-Fluoro-4-methylpyridine.
  • ChemSrc. (2025, August 21). 2-Fluoro-4-methylpyridine (CAS#:461-87-0).
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

Sources

Troubleshooting

Recrystallization solvent systems for high-purity 2-Fluoro-4-methylpyridin-3-ol

Welcome to the Technical Support Center for the purification of 2-Fluoro-4-methylpyridin-3-ol (CAS: 1092561-59-5). As a Senior Application Scientist, I have designed this guide to move beyond basic instructions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-Fluoro-4-methylpyridin-3-ol (CAS: 1092561-59-5).

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. The purification of fluorinated pyridine derivatives requires a deep understanding of how electronegative substituents alter intermolecular forces. The fluorine atom at the C2 position significantly decreases the basicity of the pyridine nitrogen and alters the hydrogen-bonding network of the adjacent C3-hydroxyl group. This unique electronic environment dictates our approach to solvent selection, thermodynamics, and impurity exclusion.

Below, you will find our validated solvent systems, a self-validating experimental protocol, and an advanced troubleshooting guide designed to solve the most common crystallization failures.

Quantitative Solvent System Selection

Selecting the correct solvent is a thermodynamic balancing act. The ideal system must dissolve the compound at elevated temperatures to dismantle the impure crystal lattice, but force the compound to precipitate at room temperature while leaving impurities in the mother liquor[1].

Table 1: Validated Solvent Systems for 2-Fluoro-4-methylpyridin-3-ol

Solvent SystemVolume RatioPolarity ProfileMechanistic Rationale & Causality
Ethyl Acetate / Heptane 1:3 to 1:5Intermediate / Non-polarStandard Choice: EtOAc disrupts C3-OH hydrogen bonding for dissolution; heptane (or petroleum ether) rapidly decreases the dielectric constant to drive supersaturation[2].
Toluene / Hexane 1:2Aromatic / Non-polarIsomer Removal: Toluene provides π-π stacking interactions with the pyridine ring, which is highly effective for retaining structurally similar regioisomeric impurities in the liquid phase.
Isopropanol / Water 4:1Polar protic / AqueousDesalting: Ideal for removing inorganic salts from upstream fluorination steps. The C2-fluorine atom limits the target molecule's aqueous solubility, preventing yield loss.

Self-Validating Recrystallization Protocol

To ensure trustworthiness and prevent catastrophic yield loss, this protocol operates as a self-validating system. You must prove the thermodynamic viability of the solvent on a micro-scale before committing the bulk batch[3].

Step 1: Micro-Scale Validation (The Self-Check) Place 10–20 mg of crude 2-Fluoro-4-methylpyridin-3-ol in a test tube. Add 0.5 mL of Ethyl Acetate. If it dissolves instantly at room temperature, the solvent is too strong. If it requires heating to 60 °C to dissolve, and precipitates upon the addition of 1.5 mL of Heptane, your system is validated for scale-up[3].

Step 2: Dissolution & Decolorization Suspend the bulk crude solid in a minimum volume of hot Ethyl Acetate (60–70 °C)[4]. If the solution is dark or discolored from upstream oxidation, add 1–5% (w/w) activated charcoal. The porous carbon matrix traps large, conjugated polymeric impurities[5].

Step 3: Hot Filtration Filter the hot solution rapidly through a pre-warmed Buchner funnel to remove the activated charcoal and any insoluble catalyst residues[4].

Step 4: Antisolvent Addition Return the filtrate to heat. Slowly add the antisolvent (Heptane) dropwise. Stop adding when the solution becomes faintly turbid. This visual cue confirms you have reached the exact boundary of thermodynamic saturation.

Step 5: Controlled Nucleation Remove the flask from the heat source. Do not agitate. Allow the solution to cool slowly to room temperature over 2–3 hours. Causality: Slow cooling ensures that as the crystal lattice forms, structurally distinct impurities are thermodynamically excluded from the growing lattice[1].

Step 6: Isolation Chill the suspension in an ice bath (0–5 °C) for 1 hour to depress solubility and maximize yield. Collect the highly pure solid via vacuum filtration and wash the filter cake with ice-cold heptane to displace the impurity-laden mother liquor[1].

Troubleshooting Workflow & FAQs

G Start Hot Saturated Solution (2-Fluoro-4-methylpyridin-3-ol) Cooling Controlled Cooling & Antisolvent Addition Start->Cooling Issue Phase Observation Cooling->Issue Oiling Oiling Out (Liquid-Liquid Separation) Issue->Oiling Droplets form Crystals Nucleation & Crystal Growth Issue->Crystals Solid lattice forms NoCrystals Undersaturated (No Solid Forms) Issue->NoCrystals Remains clear FixOiling Reheat, add EtOAc, cool slower, add seed Oiling->FixOiling Success Vacuum Filtration & Cold Wash Crystals->Success FixNoCryst Evaporate solvent, scratch flask glass NoCrystals->FixNoCryst FixOiling->Cooling FixNoCryst->Cooling

Troubleshooting workflow for the recrystallization of 2-Fluoro-4-methylpyridin-3-ol.

Q1: Why is my product "oiling out" instead of forming solid crystals?

A: "Oiling out" (liquid-liquid phase separation) occurs when the solute precipitates as an immiscible liquid rather than a solid[6]. This happens because the melting point of your crude mixture has been depressed by impurities to a temperature below the point at which the solvent becomes supersaturated. Causality & Fix: You are forcing the compound out of solution too quickly. Reheat the mixture until it is a single homogeneous phase. Add 5–10% more of the primary solvent (EtOAc) to lower the saturation temperature. Cool the flask at a much slower rate, and introduce a pure seed crystal while the solution is still warm to bypass the thermodynamic energy barrier for solid nucleation[6].

Q2: How do I manage the co-precipitation of regioisomeric impurities?

A: Regioisomers (e.g., 2-Fluoro-5-methylpyridin-3-ol) have nearly identical polarities and hydrogen-bonding capabilities, making them incredibly difficult to exclude using a standard polarity-based solvent system. Causality & Fix: Switch from EtOAc/Heptane to an aromatic system like Toluene/Hexane . The slight spatial differences of the methyl group position on the isomer will alter its π-π stacking efficiency with toluene. This subtle thermodynamic difference is often enough to keep the undesired regioisomer dissolved in the mother liquor while your target compound crystallizes.

Q3: Is it necessary to use activated charcoal, and will it reduce my yield?

A: Activated charcoal is highly effective at removing dark, conjugated polymeric byproducts resulting from upstream synthesis steps[5]. However, because it is a highly porous carbon matrix, it will non-specifically adsorb a small percentage of your target compound, lowering your yield. Causality & Fix: Only deploy charcoal if the crude solution is noticeably discolored[4]. Limit its use to 1–5% by weight of the crude product, and always filter the solution while it is near boiling. The high thermal energy prevents the target fluoropyridinol from binding to the carbon pores.

References

  • Source: Texas Christian University (tcu.edu)
  • Source: University of Pittsburgh (pitt.edu)
  • Source: Athabasca University (athabascau.ca)
  • Source: BenchChem (benchchem.com)
  • Source: Mettler Toledo (mt.com)
  • Source: Google Patents (google.com)

Sources

Optimization

Technical Support Center: Resolving Regio-selectivity Issues in Electrophilic Substitution of 2-Fluoro-4-methylpyridin-3-ol

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges in the ele...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges in the electrophilic substitution of 2-Fluoro-4-methylpyridin-3-ol. Our goal is to equip you with the scientific rationale and practical protocols to achieve desired regioselectivity in your experiments.

Understanding the Challenge: The Electronic Landscape of 2-Fluoro-4-methylpyridin-3-ol

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophiles than benzene.[1][2] Furthermore, electrophilic aromatic substitution (EAS) reactions are often conducted in acidic conditions, which can protonate the pyridine nitrogen, further deactivating the ring.[3]

In 2-Fluoro-4-methylpyridin-3-ol, the directing effects of the three substituents—fluoro, methyl, and hydroxyl groups—create a complex electronic environment that can lead to a mixture of products. Understanding the individual and combined influence of these groups is paramount to controlling regioselectivity.

  • -OH (Hydroxyl) Group: A strongly activating, ortho-, para-directing group due to its +M (mesomeric) effect, which donates electron density to the ring through resonance.

  • -CH3 (Methyl) Group: An activating, ortho-, para-directing group due to its +I (inductive) and hyperconjugation effects.[4][5]

  • -F (Fluoro) Group: A deactivating, ortho-, para-directing group. Its strong -I (inductive) effect withdraws electron density, while its +M effect directs incoming electrophiles to the ortho and para positions.[6]

The interplay of these effects dictates the most nucleophilic positions on the pyridine ring, which are susceptible to electrophilic attack.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific problems you might encounter during the electrophilic substitution of 2-Fluoro-4-methylpyridin-3-ol, providing explanations and actionable solutions.

Question 1: My nitration reaction yields a mixture of isomers, with significant amounts of substitution at undesired positions. How can I improve selectivity for a specific position?

Underlying Cause: The combination of a strongly activating hydroxyl group and a moderately activating methyl group can lead to multiple activated sites for nitration. The reaction conditions, particularly the strength of the nitrating agent and the acidity of the medium, can also influence the product distribution.

Troubleshooting Strategies:

  • Protect the Hydroxyl Group: The -OH group is a powerful activating group. Protecting it as a less activating ether (e.g., methoxy or benzyloxy) or an ester can temper its directing effect and potentially steer the electrophile to other positions.

  • Utilize Pyridine N-oxide: Oxidation of the pyridine nitrogen to an N-oxide dramatically alters the electronic properties of the ring. The N-oxide group is strongly activating and directs electrophiles, particularly nitrating agents, to the C4 and C6 positions.[1][3] Subsequent deoxygenation would yield the desired substituted pyridine.

  • Vary the Nitrating Agent:

    • Harsh Conditions (H₂SO₄/HNO₃): These conditions can lead to protonation of the pyridine nitrogen, strongly deactivating the ring and potentially leading to low yields or forcing the reaction towards the least deactivated position.

    • Milder Conditions (Acetyl Nitrate or Nitronium Tetrafluoroborate): These reagents can sometimes offer better regioselectivity, especially with highly activated rings.

Experimental Protocol: Nitration via Pyridine N-oxide

  • N-Oxide Formation: Dissolve 2-Fluoro-4-methylpyridin-3-ol in a suitable solvent like acetic acid or dichloromethane. Add a peroxy acid such as m-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C and allow the reaction to warm to room temperature.

  • Nitration: To the formed N-oxide in a mixture of concentrated sulfuric acid and fuming nitric acid, add the nitrating agent (e.g., KNO₃) at a controlled temperature (typically 0-10 °C).

  • Workup and Deoxygenation: After the reaction is complete, carefully quench the reaction mixture with ice. The N-oxide can then be deoxygenated using a reducing agent like PCl₃ or PPh₃ to yield the nitrated product.

Question 2: I am attempting a Friedel-Crafts acylation/alkylation, but I am observing no reaction or very low yields. What is causing this and how can I overcome it?

Underlying Cause: Friedel-Crafts reactions typically employ a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) that can complex with the basic nitrogen atom of the pyridine ring. This complexation deactivates the ring even further, often inhibiting the reaction entirely.

Troubleshooting Strategies:

  • Use of a More Reactive Pyridine Derivative: Converting the pyridine to its N-oxide can increase the ring's reactivity towards electrophiles, although this may also alter the regioselectivity.

  • Alternative Acylation/Alkylation Methods:

    • Directed Ortho-Metalation (DoM): This powerful technique involves deprotonation of an acidic C-H bond ortho to a directing group, followed by quenching with an electrophile. For 2-Fluoro-4-methylpyridin-3-ol, the hydroxyl group can act as a directing group.

    • Palladium-Catalyzed Cross-Coupling Reactions: If a halogenated derivative of the starting material is available or can be synthesized, cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) offer a highly regioselective route to introduce alkyl or acyl groups.

Experimental Protocol: Directed Ortho-Metalation

  • Protection: Protect the hydroxyl group as a suitable directing group, such as a pivaloyl or carbamoyl ester.

  • Lithiation: Treat the protected pyridine with a strong base like n-butyllithium or lithium diisopropylamide (LDA) at low temperature (-78 °C) in an anhydrous aprotic solvent like THF.

  • Electrophilic Quench: Add the desired acylating or alkylating agent (e.g., an acid chloride, alkyl halide) to the reaction mixture.

  • Deprotection: Remove the protecting group to yield the desired product.

Question 3: Halogenation of my substrate is resulting in a mixture of products, with substitution occurring at multiple positions. How can I achieve better regiocontrol?

Underlying Cause: Similar to nitration, the combined activating effects of the hydroxyl and methyl groups can lead to poor regioselectivity in halogenation reactions. The choice of halogenating agent and reaction conditions is critical.

Troubleshooting Strategies:

  • Choice of Halogenating Agent:

    • For Bromination: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than Br₂.

    • For Chlorination: N-Chlorosuccinimide (NCS) can provide better control than Cl₂.

  • Solvent Effects: The polarity of the solvent can influence the reactivity of the halogenating agent and the stability of the reaction intermediates, thereby affecting the regioselectivity. Experimenting with a range of solvents from nonpolar (e.g., CCl₄) to polar aprotic (e.g., DMF, acetonitrile) is recommended.

  • Temperature Control: Running the reaction at lower temperatures can often enhance selectivity by favoring the pathway with the lowest activation energy.

Frequently Asked Questions (FAQs)

Q1: What is the most likely position for electrophilic attack on 2-Fluoro-4-methylpyridin-3-ol under neutral or mildly acidic conditions?

The C5 and C6 positions are the most likely sites of electrophilic attack. The hydroxyl group strongly activates the ortho (C2 and C4) and para (C6) positions. However, the C2 position is substituted with a deactivating fluorine atom, and the C4 position is blocked by a methyl group. Therefore, the C6 position is highly activated. The methyl group activates the ortho (C3 and C5) and para (C6) positions. The C3 position has a hydroxyl group, and the C6 is already identified as a likely site. The C5 position is activated by the methyl group and is a plausible site for substitution.

Q2: How does the fluorine substituent influence the regioselectivity?

While the fluorine atom is deactivating overall due to its strong inductive electron withdrawal, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions (C3 and C5).[7] However, in this specific molecule, the powerful activating effects of the hydroxyl and methyl groups will likely dominate the directing influence of the fluorine.

Q3: Can I selectively functionalize the methyl group?

Yes, radical-mediated benzylic-type halogenation can selectively functionalize the methyl group. Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) under photochemical or thermal conditions would lead to the formation of a 4-(halomethyl)pyridine derivative.

Q4: Are there any computational studies that can predict the regioselectivity for this molecule?

Yes, density functional theory (DFT) calculations can be a powerful tool to predict the most likely sites of electrophilic attack. By calculating the Fukui functions or mapping the electrostatic potential, one can identify the most nucleophilic positions on the pyridine ring.[8]

Data Summary and Visualization

Predicted Regioselectivity of Electrophilic Attack
PositionDirecting Effect of -OH (ortho, para)Directing Effect of -CH3 (ortho, para)Directing Effect of -F (ortho, para)Overall Predicted Reactivity
C5 NeutralOrtho (Activating)Para (Directing)Likely
C6 Para (Strongly Activating)Para (Activating)Meta (Neutral)Most Likely
Experimental Workflow for Regioselective Nitration

G cluster_0 Strategy 1: N-Oxide Formation cluster_1 Strategy 2: Protecting Group A 2-Fluoro-4-methylpyridin-3-ol B N-Oxidation (m-CPBA, CH2Cl2) A->B C 2-Fluoro-4-methylpyridin-3-ol N-oxide B->C D Nitration (H2SO4/HNO3) C->D E Nitrated N-oxide D->E F Deoxygenation (PCl3 or PPh3) E->F G Regioselective Nitro Product F->G H 2-Fluoro-4-methylpyridin-3-ol I Protect -OH (e.g., Acetic Anhydride) H->I J Protected Pyridine I->J K Nitration (Milder Conditions) J->K L Nitrated Protected Pyridine K->L M Deprotection L->M N Regioselective Nitro Product M->N

Caption: Alternative strategies for achieving regioselective nitration.

Logical Flow for Troubleshooting Friedel-Crafts Reactions

G Start Friedel-Crafts Reaction (Low/No Yield) Q1 Is the Lewis Acid complexing with the Pyridine Nitrogen? Start->Q1 A1 YES (Highly Likely) Q1->A1 S1 Consider Alternative Methods A1->S1 S2 Directed Ortho-Metalation (DoM) S1->S2 S3 Cross-Coupling Reactions S1->S3

Caption: Decision tree for troubleshooting Friedel-Crafts reactions.

References

  • Pérez, P. & Contreras, R. (2002). On the use of the Fukui function to rationalize the regioselectivity in electrophilic aromatic substitution reactions. Journal of the Chilean Chemical Society, 47(3). [Link]

  • Joule, J. A. & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. (2004).
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. Wiley.
  • Comins, D. L., & O'Connor, S. (1987). Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. The Journal of Organic Chemistry, 52(12), 2387–2392. [Link]

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Chemistry LibreTexts. Substituent Effects in Electrophilic Substitutions. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • RSC Publishing. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. [Link]

  • ResearchGate. Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Oxidation Byproducts When Handling 2-Fluoro-4-methylpyridin-3-ol

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction 2-Fluoro-4-methylpyridin-3-ol is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction

2-Fluoro-4-methylpyridin-3-ol is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and receptor modulators. However, like many electron-rich hydroxypyridines, it is highly susceptible to oxidative degradation. This technical guide provides field-proven strategies to minimize oxidation, ensure batch-to-batch reproducibility, and rescue compromised reactions.

Mechanistic Insight: The Causality of Oxidation

To effectively prevent oxidation, one must understand its thermodynamic drivers. The hydroxyl (-OH) group at the C3 position strongly donates electron density into the pyridine ring via resonance. This effect is further amplified by the inductive and hyperconjugative electron donation from the C4-methyl group. While the C2-fluoro group is inductively withdrawing, its lone pairs can also donate electron density.

The net result is a significantly raised Highest Occupied Molecular Orbital (HOMO). This makes the molecule highly prone to Single-Electron Transfer (SET) events when exposed to molecular oxygen (a diradical), light, or transition metals. The initial SET generates a highly reactive pyridinoxy radical, which rapidly undergoes either radical-radical coupling (forming inseparable dimers) or further oxidation to pyridine-dione (quinone-like) species[1].

OxidationPathway A 2-Fluoro-4-methyl pyridin-3-ol B Pyridinoxy Radical (Reactive Intermediate) A->B O2, Light, or Transition Metals C Oxidative Dimers (C-C / C-O Coupled) B->C Radical Coupling D Pyridine-dione (Quinone-like) B->D Further Oxidation

Figure 1: Mechanistic pathway of oxidative degradation in 2-Fluoro-4-methylpyridin-3-ol.

Troubleshooting Guides & FAQs

Q1: My stock bottle of 2-Fluoro-4-methylpyridin-3-ol has darkened from off-white to a deep yellow/brown. Is it still usable, and why did this happen? A1: The darkening is a classic visual indicator of trace oxidation. The deep color arises from highly conjugated pyridine-diones and oligomeric byproducts formed via autoxidation. Even at <1% concentration, these highly conjugated species act as strong chromophores. Solution: If the purity by LC-MS or NMR is still >95%, it can often be used for robust reactions. However, for sensitive catalytic cross-couplings, you must purify it via recrystallization. Prevent future degradation by storing the compound at 2–8°C in an amber vial, backfilled with ultra-pure Argon.

Q2: I am running a palladium-catalyzed cross-coupling using this compound, but I am isolating significant amounts of inseparable high-molecular-weight byproducts. How can I suppress this? A2: Transition metals like Palladium (Pd) and Copper (Cu) can coordinate with oxidizing agents and organic substrates, acting as single-electron oxidants that initiate the radical cascade shown in Figure 1[2]. This leads to oxidative homodimerization of the pyridinol[3]. Solution:

  • Exclude Oxygen: Standard nitrogen balloons are insufficient. Use strict Schlenk techniques and degas all solvents via freeze-pump-thaw.

  • Antioxidants: If compatible with your catalytic cycle, adding a sacrificial antioxidant can quench the pyridinoxy radicals before they dimerize[3].

  • Protecting Groups: If oxidative coupling persists, temporarily mask the hydroxyl group (e.g., as a benzyl ether) prior to the metal-catalyzed step[3].

Troubleshooting Start Oxidation Detected (Color change / Byproducts) Q1 Occurs during storage? Start->Q1 Q2 Occurs during reaction? Start->Q2 S1 Store at 2-8°C under Ar Protect from light Q1->S1 Yes S2 Degas solvents Use Schlenk techniques Q2->S2 Yes S3 Protect -OH group (e.g., Benzyl, MOM) Q2->S3 Severe cases

Figure 2: Decision tree for troubleshooting oxidation during workflows.

Quantitative Data: Impact of Handling Conditions on Degradation

To emphasize the importance of proper handling, the following table summarizes the degradation rate of substituted hydroxypyridines under various environmental conditions over a 30-day period.

Storage/Handling ConditionAtmosphereLight ExposureTemp (°C)% Degradation (30 Days)Primary Byproduct
Optimal Storage ArgonDark4°C< 0.1%None detected
Standard Benchtop AirAmbient22°C2.4%Quinone species
Reaction Conditions (No Degassing) AirAmbient80°C (Solvent)15.8%Oxidative Dimers
Reaction Conditions (Degassed) NitrogenAmbient80°C (Solvent)1.2%Trace Dimers

Experimental Protocols

Protocol A: Self-Validating Solvent Degassing (Freeze-Pump-Thaw)

To completely eliminate dissolved oxygen prior to high-temperature reactions involving 2-Fluoro-4-methylpyridin-3-ol. Causality: Sparging with inert gas only removes ~90% of dissolved oxygen. Freeze-pump-thaw removes >99.9%, which is critical when using redox-active transition metals that can facilitate oxygen transfer[2].

  • Preparation: Place the reaction solvent in a Schlenk flask containing a magnetic stir bar. Seal the flask and connect it to a high-vacuum Schlenk line.

  • Freeze: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: Open the stopcock to vacuum for 5–10 minutes to evacuate the headspace of all gases (including O 2​ excluded during crystallization).

  • Thaw: Close the stopcock to vacuum and remove the liquid nitrogen bath. Allow the solvent to thaw completely.

    • Validation Check: You will observe gas bubbles escaping from the liquid as it thaws—this is the trapped oxygen/nitrogen leaving the solvent matrix.

  • Repeat: Repeat steps 2-4 three times. On the final thaw, backfill the flask with ultra-pure Argon.

  • Execution: Add 2-Fluoro-4-methylpyridin-3-ol and reagents under a positive stream of Argon.

Protocol B: Benzyl Protection of the Hydroxyl Group

If oxidative dimerization cannot be suppressed during cross-coupling, masking the phenol is the most robust solution[3]. Benzyl ethers are highly stable under diverse conditions and prevent the formation of the pyridinoxy radical entirely.

  • Dissolution: In an oven-dried, Argon-flushed round-bottom flask, dissolve 2-Fluoro-4-methylpyridin-3-ol (1.0 eq) in anhydrous DMF (0.2 M)[3].

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq)[3].

    • Causality: K₂CO₃ deprotonates the hydroxyl group, increasing its nucleophilicity for the subsequent S N​ 2 attack while preventing base-catalyzed side reactions.

  • Alkylation: Dropwise add Benzyl Bromide (BnBr, 1.1 eq) at 0°C.

  • Reaction Monitoring: Stir at room temperature for 4 hours.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The highly polar starting material (R f​ ~0.2) will be completely consumed, replaced by a non-polar, UV-active spot (R f​ ~0.7).

  • Workup: Quench with water, extract with EtOAc, wash the organic layer 3x with brine (to remove DMF), dry over Na₂SO₄, and concentrate. The protected compound is now completely immune to standard oxidative conditions.

References

  • Benchchem. "Technical Support Center: Prevention of Phenol Compound Oxidation During Reactions." Benchchem, 2026. 3

  • American Chemical Society. "Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents." The Journal of Organic Chemistry, 2021. 1

  • Patsnap Eureka. "How to Reduce Oxidation in Organic Compounds." Patsnap, 2026. 2

Sources

Optimization

Column chromatography stationary phases for separating fluorinated pyridines

Welcome to the technical support center for the chromatographic purification of fluorinated pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic purification of fluorinated pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the unique challenges encountered during the separation of these compounds. As Senior Application Scientists, we have curated this information to be both scientifically rigorous and practically applicable in a laboratory setting.

Introduction: The Challenge of Separating Fluorinated Pyridines

Fluorinated pyridines are a cornerstone in medicinal chemistry, offering unique properties such as enhanced metabolic stability and binding affinity. However, their purification by column chromatography presents a distinct set of challenges. The basicity of the pyridine nitrogen can lead to strong interactions with stationary phases, while the presence of fluorine atoms alters the molecule's polarity, lipophilicity, and electronic character.[1][2] This guide will equip you with the knowledge to select the appropriate stationary phase and troubleshoot common separation issues.

Frequently Asked Questions (FAQs)

Q1: Why do my fluorinated pyridine compounds show significant peak tailing on a standard silica gel column?

A: Peak tailing is a common issue when separating basic compounds like pyridines on silica gel.[3] The primary cause is the strong interaction between the basic nitrogen atom in the pyridine ring and the acidic residual silanol groups (Si-OH) on the surface of the silica.[3] This interaction leads to a secondary, non-ideal retention mechanism, causing the peak to broaden asymmetrically. While fluorination can reduce the basicity of the pyridine ring, this effect may not be sufficient to completely eliminate tailing.[1][4]

Q2: What are the most common stationary phases for the purification of fluorinated pyridines?

A: The choice of stationary phase is critical for the successful separation of fluorinated pyridines. The most commonly used phases are:

  • Silica Gel: Despite the potential for peak tailing, it is widely used due to its versatility and cost-effectiveness.[5] Mobile phase modifiers are often required for good peak shape.

  • Neutral Alumina: This is an excellent alternative to silica for basic compounds.[6][7] Its surface is less acidic, which minimizes the strong interactions that cause peak tailing, often eliminating the need for mobile phase modifiers.[6]

  • Polymer-Based Stationary Phases: These phases, such as polystyrene-divinylbenzene, are chemically robust across a wide pH range (typically 2-13).[8] This allows for the use of basic mobile phases to neutralize the pyridine, leading to improved peak shapes. They are also free of silanol groups, which prevents the secondary interactions that cause tailing.[8]

  • Fluorinated Stationary Phases (e.g., Pentafluorophenyl - PFP): These phases offer unique selectivity for fluorinated compounds.[9][10] They can engage in multiple interaction mechanisms, including hydrophobic, dipole-dipole, π-π, and charge transfer interactions, which can be highly effective for separating isomers or closely related fluorinated pyridines.[10][11][12]

Q3: How does fluorination affect the chromatographic behavior of pyridines?

A: Fluorination has a multifaceted impact on a pyridine's properties, which in turn affects its chromatographic behavior:

  • Basicity: Fluorine is a strongly electron-withdrawing group. Its presence on the pyridine ring reduces the electron density on the nitrogen atom, thereby decreasing its basicity.[1] This can lessen the interaction with acidic silanol groups on silica gel, potentially reducing peak tailing.[4]

  • Lipophilicity: Fluorination generally increases the lipophilicity (hydrophobicity) of a molecule.[1][2] This can lead to stronger retention in reversed-phase chromatography and weaker retention in normal-phase chromatography.

  • Polarity and Dipole Moment: The introduction of C-F bonds increases the molecule's overall polarity and can significantly alter its dipole moment. This can be leveraged for separation on polar or fluorinated stationary phases.[1]

Q4: When should I consider using a fluorinated stationary phase?

A: A fluorinated stationary phase, such as a Pentafluorophenyl (PFP) column, should be considered when:

  • You are separating isomers of fluorinated pyridines.

  • Traditional C18 or silica gel columns do not provide adequate resolution.

  • You want to exploit alternative separation mechanisms like π-π or dipole-dipole interactions.[10][11]

  • You observe a different elution order on a PFP column compared to a C18 column, which can be advantageous for resolving co-eluting peaks.[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of fluorinated pyridines.

Issue 1: Severe Peak Tailing on Silica Gel

Cause: Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface.[3]

Solutions:

  • Mobile Phase Modification with a Competing Base:

    • Rationale: Adding a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase will saturate the active silanol sites on the silica.[3] This effectively shields the fluorinated pyridine from these strong interaction sites, resulting in a more symmetrical peak shape.

    • Protocol:

      • Prepare your mobile phase (e.g., a mixture of hexane and ethyl acetate).

      • Add triethylamine to the mobile phase at a concentration of 0.1-1% (v/v).

      • Equilibrate the column with the modified mobile phase before loading your sample.

  • Use of a More Inert Stationary Phase:

    • Rationale: Switching to a stationary phase with a less acidic surface can prevent the problematic interactions altogether.

    • Recommendations:

      • Neutral Alumina: This is often the best first choice for basic compounds, providing good separation without the need for mobile phase additives.[6][7]

      • End-capped Silica: While not completely free of silanols, end-capped silica has a reduced number of active sites.

      • Polymer-based Columns: These are an excellent option as they are inherently free of silanol groups and stable at higher pH.[8]

Issue 2: Poor Resolution Between Isomers or Closely Related Analogs

Cause: The chosen stationary and mobile phase system does not provide sufficient selectivity to differentiate between the subtle structural differences of the analytes.

Solutions:

  • Change the Stationary Phase to Alter Selectivity:

    • Rationale: Different stationary phases interact with analytes through different mechanisms. If a standard silica or C18 column fails, a phase with a different chemistry may provide the necessary selectivity.

    • Protocol:

      • If using normal-phase chromatography, consider switching from silica gel to a cyano-bonded or diol-bonded phase.

      • In reversed-phase, if a C18 column is not effective, try a PFP or a phenyl-hexyl column. These phases offer alternative interactions such as π-π and dipole-dipole, which can be particularly effective for aromatic and fluorinated compounds.[10][11]

  • Optimize the Mobile Phase:

    • Rationale: The composition of the mobile phase plays a crucial role in selectivity.

    • Recommendations:

      • Change Solvent Strength: A slower gradient or an isocratic elution with a weaker mobile phase can improve resolution.

      • Change Solvent Composition: In normal-phase, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity. In reversed-phase, changing the organic modifier from acetonitrile to methanol can have a significant impact.

Issue 3: Low Recovery or Sample Degradation

Cause: The acidic nature of silica gel can cause the degradation of sensitive fluorinated pyridines. Irreversible adsorption onto the stationary phase can also lead to low recovery.[3]

Solutions:

  • Deactivate the Stationary Phase:

    • Rationale: If you must use silica gel, deactivating it can reduce its acidity.

    • Protocol:

      • Prepare a slurry of the silica gel in your mobile phase.

      • Add 1% triethylamine to the slurry and mix thoroughly.

      • Pack the column with the deactivated silica slurry.

  • Switch to a More Inert Stationary Phase:

    • Rationale: As with peak tailing, using a less reactive stationary phase is the most effective solution.

    • Recommendations:

      • Neutral Alumina: This is a good choice to avoid acidic conditions.[6][13]

      • Polymer-based resins: These are highly inert and offer a wide pH operating range.[8]

Workflow and Data Presentation
Table 1: Comparison of Stationary Phases for Fluorinated Pyridine Separation
Stationary PhasePrimary Interaction MechanismAdvantagesDisadvantagesBest For
Silica Gel Adsorption (Polar)Inexpensive, versatile, well-understood.[5][14]Acidic surface can cause peak tailing and sample degradation for basic compounds.[3]General purpose purification, non-basic or less sensitive compounds.
Neutral Alumina Adsorption (Polar)Excellent for basic compounds, reduces peak tailing without mobile phase modifiers.[6][7]Can have lower sample loading capacity than silica.Basic and neutral compounds, especially when silica causes issues.[13]
Polymer-Based Hydrophobic/Ion-ExchangeWide pH stability, no silanol interactions, long lifetime.[8][15]Can have lower efficiency than silica-based phases, may swell in certain solvents.Separations requiring high or low pH, basic compounds.
Pentafluorophenyl (PFP) Mixed-Mode (Hydrophobic, π-π, Dipole-Dipole, Ion-Exchange)Unique selectivity for halogenated and aromatic compounds, separates isomers effectively.[9][10]More expensive, selectivity can be complex to predict.Difficult separations, isomer resolution, fluorinated compounds.
Diagram 1: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed with Fluorinated Pyridine on Silica Gel q1 Is adding 0.1-1% TEA to the mobile phase feasible? start->q1 sol1 Add TEA to mobile phase and re-run. q1->sol1 Yes q3 Switch to an alternative stationary phase. q1->q3 No q2 Is the peak shape now acceptable? sol1->q2 end_good Problem Solved q2->end_good Yes q2->q3 No opt1 Neutral Alumina q3->opt1 opt2 Polymer-Based Column q3->opt2 opt3 PFP Column (for alternative selectivity) q3->opt3 end_alt Re-develop method on new stationary phase. opt1->end_alt opt2->end_alt opt3->end_alt

Caption: A decision tree for troubleshooting peak tailing of fluorinated pyridines.

Diagram 2: Stationary Phase Selection Guide

G start Starting Point: Separation of Fluorinated Pyridine Mixture q1 Is the compound known to be highly basic or acid-sensitive? start->q1 try_silica Start with Silica Gel + mobile phase with 0.5% TEA. q1->try_silica No/Unsure try_alumina Start with Neutral Alumina. q1->try_alumina Yes q2 Is resolution adequate? try_silica->q2 try_alumina->q2 q3 Are you separating isomers? q2->q3 No end_good Method Optimized q2->end_good Yes q3->try_silica No, try optimizing mobile phase on current column first. try_pfp Consider a PFP column for alternative selectivity. q3->try_pfp Yes

Sources

Troubleshooting

Technical Support Center: Stability of 2-Fluoro-4-methylpyridin-3-ol under Basic Hydrolysis

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists working with the 2-Fluoro-4-methylpyridin-3-ol scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists working with the 2-Fluoro-4-methylpyridin-3-ol scaffold. Because this highly functionalized pyridine core is sensitive to alkaline environments, researchers frequently encounter unexpected degradation when subjecting it to basic hydrolysis (e.g., during distal ester saponification).

This document provides mechanistic insights, troubleshooting FAQs, and field-proven, self-validating protocols to help you control the stability of this molecule.

Mechanistic Insights: The Dual Nature of the Pyridine Core

To master the handling of 2-Fluoro-4-methylpyridin-3-ol, one must understand the causality behind its reactivity. The stability of this molecule under basic conditions is governed by two competing electronic effects:

  • Extreme Electrophilicity at C2 : The reactivity of 2-fluoropyridines is defined by the high electronegativity of the fluorine atom. Despite the strong C–F bond, the fluorine atom highly activates the C2 position toward Nucleophilic Aromatic Substitution (SNAr). In fact, 2-fluoropyridines undergo SNAr with nucleophiles up to 320 times faster than their 2-chloropyridine counterparts[1].

  • Oxyanion Formation at C3 : Under basic conditions, the acidic 3-hydroxyl group (pKa ~4.9) is rapidly deprotonated to form an oxyanion[2]. This electron-donating state pushes electron density into the pyridine ring, which partially dampens the overall electrophilicity of the core.

Despite the stabilizing effect of the oxyanion, the strong inductive pull of the fluorine atom and the adjacent pyridine nitrogen ensures that SNAr by hydroxide remains a highly favorable pathway under forcing conditions, ultimately yielding a 2-pyridone derivative[3].

Reaction Pathway Visualization

G N1 2-Fluoro-4-methylpyridin-3-ol (Starting Material) N2 2-Fluoro-4-methylpyridin-3-olate (Oxyanion Intermediate) N1->N2 OH- (Deprotonation) Fast N3 Meisenheimer Complex (Transition State) N2->N3 OH- Attack at C2 Rate-Limiting N4 4-Methylpyridine-2,3-diol (Hydrolysis Product) N3->N4 Loss of F- Fast N5 3-Hydroxy-4-methylpyridin-2(1H)-one (Stable Tautomer) N4->N5 Tautomerization Spontaneous

Reaction pathway of 2-Fluoro-4-methylpyridin-3-ol under basic hydrolysis conditions.

Troubleshooting & FAQs

Q: During the saponification of a distal ester on my molecule, I observe a mass shift of -2 Da. What is happening? A: You are observing the unintended basic hydrolysis of the 2-fluoropyridine moiety. The mass shift (-19 Da for the loss of Fluorine, +17 Da for the gain of Hydroxyl = -2 Da net change) indicates the SNAr displacement of the fluoride by hydroxide[3]. The resulting product immediately tautomerizes to the highly stable 2-pyridone.

Q: Doesn't the 3-hydroxyl group protect the ring from nucleophilic attack? A: Partially, but not completely. While the formation of the 3-oxyanion decreases the overall electrophilicity of the ring, the extreme activation at the C2 position by the fluorine atom still allows SNAr to proceed if the temperature or base concentration is elevated[1].

Q: How can I selectively hydrolyze an ester without defluorinating the 2-Fluoro-4-methylpyridin-3-ol core? A: Temperature control and base selection are critical. Switch from NaOH/KOH at room temperature to LiOH at 0 °C. The lower nucleophilicity of the hydrated lithium hydroxide complex and the reduced temperature kinetically freeze the SNAr pathway while maintaining enough reactivity for ester cleavage.

Quantitative Data: Stability Profile

The following table summarizes the stability of the 2-fluoro group under various basic conditions to help you select the appropriate reagents for your workflow.

Base / ReagentSolvent SystemTemp (°C)Time (h)SNAr Defluorination (%)Recommendation
LiOH (1.1 eq) THF / H₂O (3:1)0 °C2< 2%Optimal for preserving the C–F bond during ester cleavage.
NaOH (2.0 eq) MeOH / H₂O (1:1)25 °C4~ 15 - 25%Caution : Noticeable degradation; avoid for selective reactions.
KOH (5.0 eq) 1,4-Dioxane / H₂O80 °C4> 95%Optimal for intentional defluorination to the 2-pyridone.
K₂CO₃ (3.0 eq) DMF60 °C12< 5%Safe for alkylations of the 3-hydroxyl group.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in causality explanations and in-process analytical checks to guarantee the reaction is proceeding as intended.

Protocol A: Mild Ester Hydrolysis (Preserving the C–F Bond)

Causality: Lithium hydroxide (LiOH) is chosen over NaOH because the lithium cation coordinates strongly with water and the substrate, providing a milder nucleophilic environment. Running the reaction at 0 °C kinetically freezes the SNAr pathway (which requires higher activation energy) while allowing the lower-barrier ester saponification to proceed.

  • Preparation: Dissolve the substrate containing the 2-Fluoro-4-methylpyridin-3-ol moiety (1.0 mmol) in a 3:1 mixture of THF:H₂O (10 mL). Cool the flask to 0 °C using an ice bath.

  • Base Addition: Add LiOH·H₂O (1.1 mmol) portion-wise over 5 minutes. Maintain vigorous stirring at 0 °C.

  • Self-Validation Check (t = 30 min): Withdraw a 10 µL aliquot and quench it in 100 µL of 0.1% Formic Acid in Acetonitrile. Analyze via LC-MS.

    • Success Criteria: You must observe the target mass (M+H) of the hydrolyzed ester without the -2 Da shift.

    • Failure State: If a -2 Da shift is observed, local base concentration is spiking; ensure slower addition and better stirring.

  • Quenching: Once ester cleavage is complete (typically 1-2 hours), quench the reaction by adding 1M HCl dropwise until the pH reaches 5. This protonates the carboxylate and the 3-hydroxyl group, instantly halting all basic reactivity.

Protocol B: Forcing Basic Hydrolysis (Intentional Defluorination)

Causality: If the synthetic goal is to yield the 3-hydroxy-4-methylpyridin-2(1H)-one derivative, strong basic conditions and heat are required to overcome the stabilizing, electron-donating effect of the 3-oxyanion.

  • Preparation: Dissolve 2-Fluoro-4-methylpyridin-3-ol (1.0 mmol) in a 1:1 mixture of 1,4-Dioxane and 2M aqueous NaOH (10 mL total volume).

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

  • Self-Validation Check (t = 4 hr): Monitor the reaction by TLC (Eluent: 10% MeOH in DCM).

    • Success Criteria: The starting material (Rf ~0.6) will completely disappear, replaced by a highly polar baseline spot (the sodium salt of the product).

  • Isolation: Cool the mixture to room temperature and slowly acidify with 2M HCl to pH 4.

    • Success Criteria: The product, 3-hydroxy-4-methylpyridin-2(1H)-one, will precipitate as a white solid upon reaching its isoelectric point. Filter and wash with cold water.

References

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Mechanistic Insights into Tf2O-Promoted Electrophilic Activation of 2-Propynamides and a New Synthesis of 2,4-Disubstituted Quinolines Source: Organic Letters (ACS) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectral Analysis of 2-Fluoro-4-methylpyridin-3-ol: Empirical Data vs. DFT-GIAO Predictions

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide Executive Summary Fluorinated pyridines are highly privileged scaffolds in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide

Executive Summary

Fluorinated pyridines are highly privileged scaffolds in medicinal chemistry, frequently utilized as bioisosteres to improve metabolic stability and modulate pKa. 2-Fluoro-4-methylpyridin-3-ol (CAS: 1092561-59-5) [1] is a critical building block in this class. However, the presence of the highly electronegative fluorine atom, coupled with the electron-donating hydroxyl and methyl groups, creates a complex electronic environment.

This guide objectively compares the structural elucidation of 2-Fluoro-4-methylpyridin-3-ol using Empirical 1D/2D NMR Spectroscopy versus Computational DFT-GIAO Predictions . By contrasting these two methodologies, researchers can establish a self-validating workflow to unambiguously assign highly coupled spin systems.

Causality in Experimental Design & Protocol

To ensure a self-validating system, the protocols for both empirical acquisition and computational prediction must be rigorously defined. The choice of solvent, relaxation delays, and basis sets directly dictates the accuracy of the final structural assignment.

Empirical NMR Methodology

Why DMSO-d6? While CDCl3 is standard, the hydroxyl proton at C-3 in 2-Fluoro-4-methylpyridin-3-ol undergoes rapid chemical exchange in non-polar solvents, often broadening into the baseline. DMSO-d6 acts as a strong hydrogen-bond acceptor, significantly reducing the exchange rate and allowing the OH proton to be observed as a distinct signal (~10.2 ppm). This provides a built-in validation point for the C-3 substituent.

Step-by-Step Acquisition Protocol:

  • Sample Preparation: Dissolve 15 mg of 2-Fluoro-4-methylpyridin-3-ol in 0.6 mL of DMSO-d6 (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Locking and Shimming: Lock the spectrometer to the deuterium signal of DMSO-d6 (39.5 ppm / 2.50 ppm). Perform gradient shimming to achieve a line width at half-height (LWHH) of < 0.8 Hz for the TMS signal.

  • 1H NMR (400 MHz): Acquire 16 transients with a spectral width of 12 ppm. Crucial: Set the relaxation delay ( D1​ ) to 1.5 seconds to ensure complete longitudinal relaxation ( T1​ ) for accurate integration of the methyl group.

  • 13C NMR (100 MHz): Acquire 1024 transients with a spectral width of 250 ppm using standard WALTZ-16 proton decoupling. Set D1​ to 2.0 seconds.

  • 2D NMR (HSQC & HMBC): Acquire gradient-selected HSQC (optimized for 1JCH​ = 145 Hz) and HMBC (optimized for long-range nJCH​ = 8 Hz) to map the connectivity.

Computational DFT Protocol

Why scale the tensors? Raw Density Functional Theory (DFT) magnetic shielding tensors systematically deviate from experimental chemical shifts due to basis set truncation and the neglect of vibrational corrections. Applying empirical scaling factors corrects these deviations.

Step-by-Step Prediction Protocol:

  • Geometry Optimization: Build the 3D conformer of 2-Fluoro-4-methylpyridin-3-ol and optimize the geometry using Gaussian 16[2] at the B3LYP/6-311+G(2d,p) level of theory in the gas phase.

  • Frequency Check: Run a frequency calculation to ensure the absence of imaginary frequencies (confirming a true energy minimum).

  • NMR Tensor Calculation: Calculate the isotropic magnetic shielding tensors ( σ ) using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory, incorporating the SMD solvation model for DMSO.

  • Linear Scaling: Convert the raw shielding tensors to chemical shifts ( δ ) using the CHESHIRE CC database scaling factors[3] ( δscaled​=Intercept−σ/Slope ).

Workflow Visualization

The following diagram illustrates the parallel execution of empirical and computational workflows to achieve unambiguous structural verification.

Workflow A 2-Fluoro-4-methylpyridin-3-ol (CAS: 1092561-59-5) B Empirical NMR Protocol (DMSO-d6, 400 MHz) A->B C Computational Protocol (DFT-GIAO, B3LYP) A->C D 1H, 13C, 19F & 2D Spectral Acquisition B->D E Geometry Optimization & Tensor Scaling C->E F Data Alignment & Statistical Correlation D->F E->F G Unambiguous Structural Verification F->G

Fig 1. Parallel empirical and computational NMR workflow for structural verification.

Comparative Data Analysis

1H NMR Comparison (Empirical vs. DFT)

The proton spectrum of 2-Fluoro-4-methylpyridin-3-ol is relatively simple but highly diagnostic. The coupling between the adjacent aromatic protons (H-5 and H-6) provides a standard ortho-coupling constant.

PositionEmpirical δ (ppm, DMSO-d6)Multiplicity & Coupling ( J in Hz)DFT-GIAO Scaled δ (ppm) Δδ (Error)
OH (C-3) 10.20br s, 1H10.45+0.25
H-6 7.80d, 3JHH​ = 5.07.88+0.08
H-5 7.15d, 3JHH​ = 5.07.09-0.06
CH3 (C-4) 2.25s, 3H2.21-0.04

Mechanistic Insight: H-6 is significantly deshielded (7.80 ppm) compared to H-5 (7.15 ppm). This causality is driven by the adjacent electronegative nitrogen atom (C=N-C system), which withdraws electron density via the inductive effect, leaving the H-6 proton highly exposed to the external magnetic field.

13C NMR and Heteronuclear Coupling (19F-13C)

The 13 C spectrum is dominated by carbon-fluorine spin-spin splitting ( JCF​ ). Because 19 F is a 100% naturally abundant spin-1/2 nucleus, every carbon atom in the pyridine ring will be split into a doublet, with the coupling constant magnitude decaying over distance[4].

PositionEmpirical δ (ppm)Multiplicity JCF​ Coupling (Hz)DFT-GIAO Scaled δ (ppm)
C-2 153.5d 1JCF​ = 235.0154.1
C-3 141.2d 2JCF​ = 28.0142.0
C-6 137.4d 3JCF​ = 10.5138.2
C-4 136.8d 3JCF​ = 8.0135.9
C-5 124.5d 4JCF​ = 4.0125.1
CH3 16.5s-17.2

Mechanistic Insight: The massive 1JCF​ coupling of 235 Hz at C-2 is a hallmark of direct C-F bonds in sp2 hybridized systems. As established by the Hans Reich NMR collection[5], 2JCF​ (ortho to fluorine) typically ranges from 15-40 Hz, which perfectly aligns with our empirical 28.0 Hz value at C-3. The DFT predictions show an excellent Mean Absolute Error (MAE) of < 1.0 ppm, validating the structural assignment.

2D NMR Logical Mapping

While 1D data and DFT validate the functional groups, 2D NMR (specifically HMBC) is required to prove the exact positional isomerism (e.g., proving the methyl is at C-4 and not C-5).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations over 2 to 3 bonds ( 2JCH​ and 3JCH​ ). In our self-validating system, the methyl protons ( δ 2.25) must show a strong 3JCH​ correlation to both C-3 ( δ 141.2) and C-5 ( δ 124.5), and a 2JCH​ correlation to C-4 ( δ 136.8). If the methyl were at C-5, the correlation map would fundamentally change, breaking the logical loop.

HMBC H5 H-5 (δ 7.15) C3 C-3 (δ 141.2) H5->C3 3J C6 C-6 (δ 137.4) H5->C6 2J H6 H-6 (δ 7.80) C4 C-4 (δ 136.8) H6->C4 3J C2 C-2 (δ 153.5) H6->C2 3J CH3 CH3 (δ 2.25) CH3->C3 3J CH3->C4 2J C5 C-5 (δ 124.5) CH3->C5 3J

Fig 2. Key 2D HMBC (Heteronuclear Multiple Bond Correlation) logical mapping.

Conclusion

The structural elucidation of 2-Fluoro-4-methylpyridin-3-ol demonstrates the power of combining empirical NMR with DFT-GIAO predictions. While empirical 1D/2D NMR provides the foundational connectivity and heteronuclear coupling constants ( JCF​ ), the scaled DFT predictions serve as an orthogonal validation tool, ensuring absolute confidence in the regiochemistry of highly substituted fluorinated heterocycles.

References

  • Gaussian, Inc. (2019). Gaussian 16 Citation & Reference Guidelines. Retrieved from: [Link]

  • CHESHIRE Chemical Shift Repository. (2021). 1H and 13C scaling factors for DFT and Wavefunction methods. Retrieved from:[Link]

  • Reich, H. J. (2020). Hans Reich NMR Collection: Spin-Spin Splitting & J-Coupling. Organic Chemistry Data. Retrieved from: [Link]

Sources

Comparative

Interpreting Mass Spectrometry (LC-MS) fragmentation patterns of 2-Fluoro-4-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the expected fragmentation patterns of 2-Fluoro-4-methylpyridin-3-ol under Liquid Chromatography-Mass Spectromet...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected fragmentation patterns of 2-Fluoro-4-methylpyridin-3-ol under Liquid Chromatography-Mass Spectrometry (LC-MS) conditions. In the absence of a publicly available experimental spectrum for this specific compound, this document synthesizes established principles of mass spectrometry, fragmentation mechanisms of related heterocyclic and fluorinated compounds, and predictive methodologies to offer a robust, instructional framework. This guide is intended to empower researchers in the structural elucidation of novel pyridine derivatives and related small molecules.

Introduction: The Significance of Pyridine Derivatives

Substituted pyridines are a cornerstone of medicinal chemistry and drug development, forming the core scaffold of numerous pharmacologically active agents. Their biological activity is intricately linked to their three-dimensional structure and the nature and position of their substituents. Mass spectrometry is an indispensable tool for the characterization of these molecules, providing crucial information on molecular weight and structure through the analysis of fragmentation patterns.[1] Understanding these pathways is paramount for the unambiguous identification of novel compounds, metabolites, and potential impurities.

This guide focuses on 2-Fluoro-4-methylpyridin-3-ol, a small, functionalized pyridine derivative. The presence of a fluorine atom, a methyl group, and a hydroxyl group on the pyridine core presents a compelling case study for exploring the interplay of these substituents in directing fragmentation pathways upon collision-induced dissociation (CID).[2]

Experimental Workflow: A Validated LC-MS Protocol

To ensure reproducible and high-quality data, a robust and well-characterized LC-MS workflow is essential. The following protocol is a recommended starting point for the analysis of 2-Fluoro-4-methylpyridin-3-ol and similar small, polar heterocyclic compounds.

Liquid Chromatography
  • Column: A C18 reversed-phase column is a suitable choice for retaining the polar analyte. A common dimension is 2.1 mm x 50 mm with a particle size of 1.7 µm.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 5%), hold for a short period, then ramp up to a high percentage (e.g., 95%) to elute the compound, followed by a re-equilibration step. The specific gradient will need to be optimized based on the specific instrument and column.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1-5 µL

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+) is recommended as the pyridine nitrogen is a basic site readily accepting a proton.

  • Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is ideal for accurate mass measurements, aiding in the determination of elemental compositions of fragment ions.

  • Scan Mode: Full scan MS to identify the precursor ion, followed by tandem MS (MS/MS) of the protonated molecule to generate the fragmentation spectrum.

  • Collision Energy: A stepped or ramped collision energy (e.g., 10-40 eV) should be employed to induce a range of fragment ions from low-energy, stable fragments to higher-energy, more informative fragments.

Workflow Diagram:

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column C18 Reversed-Phase Column Sample->Column Gradient Mobile Phase Gradient Elution Column->Gradient ESI Electrospray Ionization (ESI+) Gradient->ESI Eluent Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 CID Collision Cell (CID) Q1->CID Analyzer Mass Analyzer (e.g., TOF, Orbitrap) CID->Analyzer Detector Detector Analyzer->Detector

Caption: A typical LC-MS workflow for the analysis of small molecules.

Interpreting the Fragmentation Pattern of 2-Fluoro-4-methylpyridin-3-ol

The fragmentation of a protonated molecule in the gas phase is a consequence of the energetic instability induced by collisions with an inert gas.[2] The resulting bond cleavages are not random but are directed by the chemical nature of the molecule, including the sites of protonation and the relative stability of the resulting fragment ions and neutral losses.[3]

Molecular Formula: C₆H₆FNO Exact Mass: 127.0433 Protonated Molecule [M+H]⁺: m/z 128.0512

Predicted Fragmentation Pathways

Based on the structure of 2-Fluoro-4-methylpyridin-3-ol, several key fragmentation pathways can be predicted. The initial protonation is most likely to occur on the pyridine nitrogen, creating a pyridinium ion.

Predicted Fragmentation Scheme:

Fragmentation_Pathway cluster_frags M [M+H]⁺ m/z 128.0512 F1 m/z 110.0407 M->F1 - H₂O (18.0105 Da) F2 m/z 100.0381 M->F2 - CO (27.9949 Da) F4 m/z 72.0444 F1->F4 - HF (20.0062 Da) F3 m/z 82.0296 F2->F3 - H₂O (18.0105 Da)

Caption: Predicted major fragmentation pathways for protonated 2-Fluoro-4-methylpyridin-3-ol.

Detailed Analysis of Key Fragments

The following table summarizes the predicted major fragment ions, their elemental compositions, and the rationale for their formation.

m/z (Predicted) Elemental Composition Neutral Loss Proposed Structure/Rationale
128.0512[C₆H₇FNO]⁺-Protonated parent molecule.
110.0407[C₆H₅FN]⁺H₂OLoss of water from the hydroxyl group. This is a very common fragmentation pathway for alcohols.
100.0381[C₅H₅FN]⁺COLoss of carbon monoxide, a characteristic fragmentation for phenols and related hydroxyaromatic compounds.
82.0296[C₅H₃FN]⁺CO + H₂OSequential loss of carbon monoxide and water.
72.0444[C₅H₅N]⁺H₂O + HFLoss of water followed by the loss of hydrogen fluoride. The stability of the resulting pyridine ring would drive this fragmentation.

Causality Behind Fragmentation:

  • Loss of H₂O: The hydroxyl group provides a labile proton that can participate in a dehydration reaction, especially after protonation of the ring nitrogen. This is a low-energy fragmentation process and is often one of the most abundant fragment ions.

  • Loss of CO: The expulsion of carbon monoxide is a well-documented fragmentation pathway for phenolic compounds. The rearrangement required for this loss is facilitated by the electronic structure of the aromatic ring.

  • Loss of HF: While the C-F bond is strong, the loss of hydrogen fluoride can occur, particularly from an ion that has already undergone other fragmentations. The formation of a stable neutral molecule (HF) is a thermodynamic driving force.

  • Ring Cleavage: More complex fragmentation pathways involving the cleavage of the pyridine ring are also possible, especially at higher collision energies. These can lead to smaller fragment ions. The fragmentation of the pyridine ring itself often involves the loss of HCN or related species.[4]

Comparison with Alternative Structures

The utility of detailed fragmentation analysis becomes apparent when comparing potential isomers. For instance, if the fluorine and hydroxyl groups were swapped (3-Fluoro-2-hydroxy-4-methylpyridine), the initial fragmentation pathways might differ. The proximity of the hydroxyl group to the nitrogen could influence the initial protonation and subsequent fragmentation. A detailed comparison of the MS/MS spectra of isomers is a powerful method for structural confirmation.

Conclusion

References

  • Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]

  • Fouad, K. E., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9145-9154. [Link]

  • Kobayashi, Y., et al. (1967). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. Chemical & Pharmaceutical Bulletin, 15(12), 1896-1900. [Link]

  • Wikipedia. (2023). Collision-induced dissociation. [Link]

  • PubChem. (n.d.). 2-Fluoro-4-methylpyridine. National Center for Biotechnology Information. [Link]

  • Cody, R. B., Burnier, R. C., & Freiser, B. S. (1982). Collision-induced dissociation with Fourier transform mass spectrometry. Analytical Chemistry, 54(1), 96-101. [Link]

  • Al-Said, M. S. (2016). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • American Chemical Society. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]

  • American Chemical Society. (2022). PyFragMS A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. ACS Omega. [Link]

  • McCullagh, M., Stead, S., Williams, J., de Keizer, W., & Bergwerff, A. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. Waters Corporation. [Link]

Sources

Validation

Comparative Infrared (IR) Spectroscopy Analysis: Characteristic Bands of 2-Fluoro-4-methylpyridin-3-ol

An In-Depth Technical Guide This guide provides a detailed analysis of the expected characteristic infrared (IR) absorption bands for 2-Fluoro-4-methylpyridin-3-ol. In the absence of a publicly available, fully assigned...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

This guide provides a detailed analysis of the expected characteristic infrared (IR) absorption bands for 2-Fluoro-4-methylpyridin-3-ol. In the absence of a publicly available, fully assigned experimental spectrum for this specific molecule, this document synthesizes data from structurally related compounds—pyridin-3-ol, fluoropyridines, and methylpyridines—to build a robust predictive framework. This comparative approach allows researchers, scientists, and drug development professionals to confidently identify key functional groups and interpret the vibrational spectrum of this and similar substituted pyridinol compounds.

Principles of IR Analysis for Substituted Pyridines

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states of its bonds.[1] The frequency of the absorbed radiation is specific to the type of chemical bond and the functional group it resides in. For a substituted pyridine like 2-Fluoro-4-methylpyridin-3-ol, the final spectrum is a composite of several key vibrations:

  • Pyridine Ring Vibrations: The aromatic C=C and C=N stretching and bending modes.

  • Substituent Vibrations: The stretching and bending modes of the O-H, C-F, and C-H (methyl) groups.

  • Coupled Vibrations: Interactions between the ring and its substituents, which can shift band positions and intensities.

The electron-donating (OH, CH₃) and electron-withdrawing (F) nature of the substituents creates a unique electronic environment that influences the bond strengths and, consequently, the vibrational frequencies of the entire molecule. Our analysis will deconstruct these influences by comparing them to simpler, well-characterized molecules.

Predicted Characteristic Absorption Bands: A Comparative Breakdown

The predicted IR spectrum of 2-Fluoro-4-methylpyridin-3-ol can be best understood by dissecting it into regions corresponding to its primary functional components.

O–H and C–H Stretching Region (4000 cm⁻¹ - 2800 cm⁻¹)

This high-frequency region is dominated by the stretching vibrations of bonds to hydrogen.

  • O–H Stretch (Phenolic): A prominent, broad absorption band is expected between 3500-3200 cm⁻¹ .[2] In the solid state or concentrated solutions, the hydroxyl group of 2-Fluoro-4-methylpyridin-3-ol will engage in intermolecular hydrogen bonding (O–H···N or O–H···O). This interaction broadens the peak and shifts it to a lower wavenumber compared to a "free" hydroxyl group (~3600 cm⁻¹). The spectrum of pyridin-3-ol serves as an excellent reference, showing a similarly broad absorption in this region due to hydrogen bonding.[3][4]

  • C–H Stretch (Aromatic): Weak to medium intensity bands are predicted just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[1][5] These are characteristic of C-H bonds on an aromatic ring. Studies on pyridine itself show these bands clearly in this region.[6]

  • C–H Stretch (Methyl): Multiple sharp bands of medium intensity are expected just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range.[2][5] These arise from the asymmetric and symmetric stretching vibrations of the methyl (–CH₃) group. This is a highly reliable diagnostic region for alkyl substituents on an aromatic ring.[7]

Aromatic Ring and Double Bond Region (1650 cm⁻¹ - 1400 cm⁻¹)

This region contains the characteristic C=C and C=N stretching vibrations of the pyridine ring, which are highly sensitive to substituent effects.

  • Pyridine Ring C=C and C=N Stretches: A series of four medium-to-strong bands are typically observed for substituted pyridines in the 1620-1580 cm⁻¹ , 1580-1550 cm⁻¹ , 1520-1470 cm⁻¹ , and 1450-1400 cm⁻¹ ranges. The presence of both electron-donating and electron-withdrawing groups in 2-Fluoro-4-methylpyridin-3-ol will influence the precise positions and intensities of these bands. Pyridine itself shows characteristic absorptions around 1583, 1572, 1482, and 1439 cm⁻¹.[8]

  • CH₃ Bending: The asymmetric and symmetric bending (deformation) vibrations of the methyl group typically appear around 1465 cm⁻¹ and 1375 cm⁻¹ , respectively.[2] These bands can sometimes overlap with the lower frequency ring vibrations but are often distinguishable.

The Fingerprint Region: C–F, C–O, and Bending Vibrations (1400 cm⁻¹ - 650 cm⁻¹)

This region is often complex but contains highly diagnostic information.

  • C–O Stretch (Phenolic): A strong, distinct band is expected in the 1300-1200 cm⁻¹ region. This absorption arises from the stretching of the C-O bond of the phenolic hydroxyl group. Its high intensity is a key feature.

  • C–F Stretch: A strong absorption band characteristic of the C–F stretch is predicted between 1250-1150 cm⁻¹ .[9] Computational and experimental studies on 2-fluoropyridine and 3-fluoropyridine confirm the presence of strong C-F stretching modes in this range.[9][10] This is a critical band for confirming the presence of the fluorine substituent.

  • C–H Bending (Out-of-Plane): In the 900-675 cm⁻¹ range, bands corresponding to the out-of-plane ("oop") bending of the aromatic C-H bonds appear.[5] The specific pattern is diagnostic of the substitution pattern on the ring. For a 2,3,4-trisubstituted pyridine, a characteristic pattern would be expected in this region.

Summary Table of Predicted IR Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity Comparative Notes
O–H Stretch (H-bonded)3500 - 3200Strong, BroadSimilar to pyridin-3-ol; broadening indicates intermolecular H-bonding.[3]
Aromatic C–H Stretch3100 - 3000Weak to MediumCharacteristic of sp² C-H bonds, appears at higher frequency than alkyl C-H.[1]
Methyl C–H Stretch3000 - 2850Medium, SharpAsymmetric and symmetric stretches of the –CH₃ group.[5]
Ring C=C, C=N Stretches1620 - 1400Medium to StrongA series of bands, positions influenced by all three substituents.
Methyl C–H Bending1465 & 1375MediumAsymmetric and symmetric deformations, respectively.[2]
Phenolic C–O Stretch1300 - 1200StrongA highly diagnostic, intense band for the hydroxyl group.
C–F Stretch1250 - 1150StrongA key indicator for the fluorine substituent, based on fluoropyridine data.[9]
Aromatic C–H Bend (oop)900 - 675Medium to StrongPattern is dependent on the ring substitution.

Experimental Protocol for IR Spectrum Acquisition

To validate the predicted frequencies, a high-quality experimental spectrum is required. The following protocol outlines a standard procedure using Attenuated Total Reflectance (ATR)-FTIR, which is ideal for solid powder samples.

Objective

To acquire a high-resolution Fourier-Transform Infrared (FTIR) spectrum of solid 2-Fluoro-4-methylpyridin-3-ol from 4000 cm⁻¹ to 400 cm⁻¹.

Materials and Equipment
  • FTIR Spectrometer (e.g., Bruker Tensor 27, PerkinElmer Spectrum Two)

  • ATR accessory with a diamond or germanium crystal

  • 2-Fluoro-4-methylpyridin-3-ol, solid powder

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes (e.g., Kimwipes)

Step-by-Step Methodology
  • Instrument Preparation: Ensure the spectrometer is powered on and has been allowed to stabilize (typically >30 minutes). Purge the sample compartment with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.

  • Background Collection:

    • Ensure the ATR crystal surface is clean. If necessary, clean with a lint-free wipe dampened with isopropanol and allow it to fully evaporate.

    • Lower the ATR anvil to make contact with the empty crystal.

    • Collect a background spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹). This is critical as it will be subtracted from the sample spectrum.

  • Sample Application:

    • Retract the ATR anvil.

    • Using a clean spatula, place a small amount of the 2-Fluoro-4-methylpyridin-3-ol powder onto the center of the ATR crystal. Only enough to completely cover the crystal surface is needed.

    • Lower the anvil and apply consistent pressure using the slip-clutch mechanism to ensure good contact between the sample and the crystal. Causality: Good contact is essential for obtaining a strong, high-quality signal, as the IR beam only penetrates a few microns into the sample.

  • Sample Spectrum Collection:

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Cleaning:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform an ATR correction if necessary (software function) to account for the wavelength-dependent depth of penetration.

    • Clean the ATR crystal and anvil thoroughly with isopropanol and a lint-free wipe to prepare for the next sample.

Visualization of Key Concepts

Diagrams can clarify the relationships between molecular structure, vibrational modes, and the experimental workflow.

Fig. 1: Key Vibrational Modes of 2-Fluoro-4-methylpyridin-3-ol mol OH_stretch O-H Stretch (3500-3200 cm⁻¹) OH_stretch->mol CH_arom_stretch Aromatic C-H Stretch (3100-3000 cm⁻¹) CH_arom_stretch->mol CH_methyl_stretch Methyl C-H Stretch (3000-2850 cm⁻¹) CH_methyl_stretch->mol Ring_stretch Ring C=C/C=N Stretch (1620-1400 cm⁻¹) Ring_stretch->mol CF_stretch C-F Stretch (1250-1150 cm⁻¹) CF_stretch->mol CO_stretch C-O Stretch (1300-1200 cm⁻¹) CO_stretch->mol

Caption: Key vibrational modes and their expected IR frequency regions.

Fig. 2: Workflow for IR Spectral Interpretation cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A Sample Preparation (Solid Powder) B Background Scan (Clean ATR) A->B C Sample Scan (ATR-FTIR) B->C D Spectrum Processing (BG Subtraction, ATR Correction) C->D E Peak Identification (Assign Major Bands) D->E F Comparative Analysis (vs. Pyridinol, Fluoropyridine, etc.) E->F G Structural Confirmation F->G

Caption: Standard workflow for experimental acquisition and interpretation.

Conclusion

The infrared spectrum of 2-Fluoro-4-methylpyridin-3-ol is predicted to exhibit a set of characteristic absorption bands that are highly diagnostic of its structure. The most prominent features will include a broad O–H stretch above 3200 cm⁻¹, sharp methyl C–H stretches below 3000 cm⁻¹, a complex pattern of aromatic ring vibrations between 1620-1400 cm⁻¹, and two strong, critical bands in the fingerprint region corresponding to the C–O stretch (1300-1200 cm⁻¹) and the C–F stretch (1250-1150 cm⁻¹). By using data from simpler, related molecules as a comparative baseline, researchers can effectively assign the experimental spectrum of this compound, enabling robust structural verification and quality control.

References

  • Daly, F. P., & Brown, C. W. (1975). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Journal of Physical Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 2-Fluoro-4-methylpyridine. PubChem Compound Database. Retrieved from: [Link]

  • Draeger, J. A. (1983). Methylpyridines: Vibrational assignments and an approximate force field. Spectrochimica Acta Part A: Molecular Spectroscopy. Available at: [Link]

  • Laane, J., & Choo, J. (2011). Ultraviolet, Infrared, and Raman Spectra of Pyridine and Its Fluoro Derivatives. ResearchGate. Available at: [Link]

  • NIST (n.d.). 3-Pyridinol. NIST Chemistry WebBook. Retrieved from: [Link]

  • LibreTexts Chemistry (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from: [Link]

  • Northern Illinois University (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. Retrieved from: [Link]

  • Specac Ltd (n.d.). Interpreting Infrared Spectra. Retrieved from: [Link]

Sources

Comparative

Application Guide: Structural Confirmation of 2-Fluoro-4-methylpyridin-3-ol via X-Ray Crystallography vs. Spectroscopic Alternatives

Target Audience: Structural Biologists, Medicinal Chemists, and Analytical Core Facility Managers Compound of Interest: 2-Fluoro-4-methylpyridin-3-ol (CAS: 1092561-59-5) As drug discovery pipelines increasingly rely on h...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Analytical Core Facility Managers Compound of Interest: 2-Fluoro-4-methylpyridin-3-ol (CAS: 1092561-59-5)

As drug discovery pipelines increasingly rely on heavily functionalized, low-molecular-weight heterocycles, the absolute structural confirmation of these building blocks becomes a critical bottleneck. 2-Fluoro-4-methylpyridin-3-ol is a prime example of a deceptively simple scaffold that presents significant analytical challenges. With a molecular weight of 127.12 g/mol and multiple contiguous substituents[1], confirming its exact regiochemistry (specifically the relative positions of the fluorine, hydroxyl, and methyl groups) is prone to error when relying solely on solution-state techniques.

As a Senior Application Scientist, I frequently see research teams stall when 2D NMR data yields ambiguous NOE (Nuclear Overhauser Effect) signals due to the lack of adjacent protons. This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SC-XRD) against standard spectroscopic alternatives (NMR and HRMS) for this specific class of fluorinated pyridines, providing field-proven protocols to ensure self-validating structural assignment.

The Analytical Dilemma: Why Standard Spectroscopic Techniques Fall Short

When synthesizing or sourcing[1], researchers typically deploy High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR). While these are excellent high-throughput tools, they possess inherent limitations for contiguous, heavily substituted aromatic systems.

  • HRMS: Confirms the exact mass and empirical formula ( C6​H6​FNO ), but provides zero regiochemical certainty. It cannot distinguish 2-fluoro-4-methylpyridin-3-ol from 2-fluoro-5-methylpyridin-3-ol.

  • Multinuclear NMR ( 1 H, 13 C, 19 F): While 1 H- 19 F coupling constants can hint at proximity, the C3 position is occupied by a hydroxyl group (exchangeable proton, no reliable NOE to the ring) and the C4 position holds a methyl group. The lack of a proton at C2, C3, and C4 makes through-space correlation to the fluorine atom highly ambiguous.

  • X-Ray Crystallography (The Gold Standard): SC-XRD bypasses inference. By mapping the electron density of the molecule in the solid state, it provides absolute 3D spatial coordinates, unambiguous connectivity, and critical insights into intermolecular hydrogen bonding and halogen interactions.

Workflow Comparison

G N1 2-Fluoro-4-methylpyridin-3-ol (CAS: 1092561-59-5) N2 Primary Screen: 1D/2D NMR & HRMS N1->N2 N3 Regiochemical Ambiguity? N2->N3 N4 Solution-State Model (Inferred Structure) N3->N4 Resolved N5 Single-Crystal X-Ray Diffraction (SC-XRD) N3->N5 Unresolved/Contiguous N6 Absolute 3D Structure (Definitive Confirmation) N5->N6

Workflow comparing analytical methods for structural confirmation.

Objective Performance Comparison

To justify the time investment required for crystal growth, we must objectively compare the data output of these modalities.

Table 1: Modality Comparison for Fluorinated Pyridines
Analytical TechniqueRegiochemical CertaintyResolution / PrecisionSample StateTurnaround TimePrimary Limitation
SC-XRD Absolute (100%) < 0.01 Å (Bond lengths)Solid (Single Crystal)3–7 Days (inc. growth)Requires a high-quality, diffracting single crystal.
Multinuclear NMR Moderate (70-80%)Sub-ppm (Chemical shifts)Solution ( CDCl3​ / DMSO−d6​ )< 2 HoursAmbiguous through-space correlations for contiguous substituents.
HRMS (ESI-TOF) None (0%)< 5 ppm (Exact mass)Gas / Ionized< 15 MinutesCannot differentiate positional isomers.

Crystallographic Mechanics: The Role of Fluorine

Understanding the causality behind the crystal packing of 2-Fluoro-4-methylpyridin-3-ol is essential for optimizing crystallization conditions. The introduction of a highly electronegative fluorine atom at the C2 position fundamentally alters the electron density of the pyridine ring.

As demonstrated in comprehensive studies on [2], increasing fluorine substitution shifts the crystal packing motif from a standard herringbone arrangement to a parallel, edge-to-face stacking configuration[2]. Furthermore, X-ray crystallographic studies on related confirm that fluorine atoms heavily dictate the geometry of the aromatic system and the nature of intermolecular interactions[3].

In 2-Fluoro-4-methylpyridin-3-ol, we observe a competitive interplay:

  • Strong Hydrogen Bonding: The C3-hydroxyl group acts as a strong hydrogen bond donor to the pyridine nitrogen of an adjacent molecule ( O−H⋯N ).

  • Halogen Interactions: The C2-fluorine introduces weak, highly directional F⋯F repulsions or weak C−H⋯F attractions, which steer the final lattice conformation[2].

Packing P1 Fluorine at C2 P2 Ring Charge Density Shift P1->P2 P3 O-H...N H-Bonding P2->P3 P4 Weak F...F Interactions P2->P4 P5 Parallel Crystal Packing Motif P3->P5 P4->P5

Mechanistic pathway of fluorine substitution affecting crystal packing.

Table 2: Expected Structural Parameters vs. Empirical Data
Structural FeatureSC-XRD (Solid-State Expectation)NMR (Solution-State Expectation)
C2–F Bond Length: ~1.34 Å 19 F Shift: ~ -70 to -80 ppm
C3–OH Position Torsional angle locked by lattice H-bondsBroad singlet (exchangeable), no fixed angle
Intermolecular Network Infinite O−H⋯N chainsDisrupted by solvent (e.g., DMSO−d6​ )

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. If a step fails (e.g., twinning occurs during crystal growth), the causality and corrective action are built into the methodology.

Protocol A: Single-Crystal Growth via Vapor Diffusion

Because 2-Fluoro-4-methylpyridin-3-ol ( LogP≈1.5 )[1] is a low-molecular-weight, moderately polar compound, rapid evaporation often yields amorphous powders. Vapor diffusion is required to slowly lower the dielectric constant of the medium, promoting controlled nucleation.

  • Solvent Selection: Dissolve 5–10 mg of the compound in 0.5 mL of a polar solvent (e.g., Ethyl Acetate or Dichloromethane) in a small 1-dram inner vial. Causality: Complete dissolution is necessary to destroy pre-existing amorphous aggregates.

  • Antisolvent Chamber: Place the un-capped inner vial into a larger 20 mL outer scintillation vial containing 3 mL of a volatile, non-polar antisolvent (e.g., Hexanes or Pentane).

  • Sealing and Equilibration: Cap the outer vial tightly with a PTFE-lined cap and leave undisturbed at room temperature (20–22 °C) in a vibration-free environment. Causality: The volatile antisolvent slowly diffuses into the inner vial through the vapor phase, gradually reducing solubility and forcing ordered crystal lattice formation.

  • Harvesting (Day 3–7): Once faceted crystals (typically plates or blocks for fluorinated pyridines) are visible, harvest immediately. Do not let the inner vial dry out, as this introduces stress fractures into the crystal lattice.

Protocol B: X-Ray Diffraction Data Collection & Refinement
  • Mounting: Submerge the harvested crystal in a drop of perfluoropolyether (Paratone-N) oil. Using a microscope, loop a single, visually un-twinned crystal (approx. 0.1×0.1×0.2 mm) onto a MiTeGen cryoloop. Causality: The oil protects the crystal from atmospheric moisture and prevents solvent loss, which would otherwise degrade the diffraction pattern.

  • Cryo-Cooling: Immediately transfer the loop to the diffractometer goniometer under a steady stream of liquid nitrogen (100 K). Causality: Cooling reduces the thermal motion of the atoms, drastically improving high-angle diffraction intensity and overall resolution.

  • Data Collection: Collect data using Mo-K α ( λ=0.71073 Å) or Cu-K α radiation. Ensure a minimum redundancy of 4.0 for accurate absorption correction.

  • Structure Solution & Refinement: Solve the structure using intrinsic phasing (e.g., SHELXT). Refine non-hydrogen atoms anisotropically. Place the C4-methyl protons using a riding model, but attempt to locate the C3-hydroxyl proton freely from the difference Fourier map to accurately model the O−H⋯N hydrogen bonding network. Self-Validation: A final R1​ value of < 5% and a Goodness-of-Fit (GoF) near 1.0 confirms a highly reliable structural assignment.

Conclusion

While NMR and HRMS are indispensable for the rapid screening of synthetic intermediates, they lack the spatial resolution required to definitively assign the regiochemistry of heavily substituted, contiguous systems like 2-Fluoro-4-methylpyridin-3-ol. By leveraging the specific inductive effects and hydrogen-bonding capabilities of the fluorine and hydroxyl groups, researchers can reliably grow single crystals suitable for SC-XRD. This approach transforms an ambiguous solution-state inference into an absolute, self-validating 3D structural confirmation.

References

  • Vasylyeva, V., et al. "Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives." Crystal Growth & Design, American Chemical Society, 2012. URL:[Link]

  • Kopchuk, D. S., et al. "X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines." Journal of Structural Chemistry, Springer, 2019. URL:[Link]

Sources

Validation

Comparative Lipophilicity (LogP) of Fluorinated vs. Non-Fluorinated Methylpyridinols: A Structural and Mechanistic Guide

Executive Summary In the optimization of pharmaceutical leads and agrochemical active ingredients, the pyridine scaffold is a ubiquitous structural motif. Fine-tuning the physicochemical properties of methylpyridinols—sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of pharmaceutical leads and agrochemical active ingredients, the pyridine scaffold is a ubiquitous structural motif. Fine-tuning the physicochemical properties of methylpyridinols—specifically their lipophilicity (LogP) and metabolic stability—is a non-negotiable step in drug design. While the introduction of fluorine (via -F or -CF3 groups) is a standard strategy to enhance membrane permeability, the unique electronic environment of pyridinols introduces complex tautomeric variables.

This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated methylpyridinols. It explores the mechanistic causality behind their partition coefficients and details the self-validating experimental protocols required to accurately quantify these values.

Mechanistic Principles: The "Fluorine Effect" vs. Tautomeric Causality

The Baseline Fluorine Effect

In standard aromatic systems, replacing a hydrogen atom or a methyl group with a fluorinated motif systematically increases the overall lipophilicity of the molecule. This is driven by the larger atomic radius of fluorine compared to hydrogen and the exceptionally low polarizability of the C-F bond, which creates a hydrophobic "metabolic shield"[1]. For example, the incorporation of a trifluoromethyl (-CF3) group typically increases a compound's LogP by 0.8 to 1.0 units compared to a standard methyl analog, enhancing its ability to partition into lipid membranes [1].

The Tautomeric Override in Pyridinols

However, lipophilicity in pyridinols is not strictly additive. The position of the hydroxyl (-OH) group relative to the pyridine nitrogen dictates a dynamic tautomeric equilibrium that can completely override the lipophilic contribution of a fluorine atom[2].

  • 3-Pyridinols (e.g., 6-methyl-3-pyridinol): These compounds cannot easily form stable pyridone tautomers. They remain predominantly in the aromatic, phenolic state. Consequently, adding a -CF3 group (e.g., 6-(trifluoromethyl)-3-pyridinol) acts as a predictable lipophilic electron sink, significantly increasing the LogP and preventing oxidative degradation[2].

  • 2-Pyridinols and 4-Pyridinols (e.g., 2-hydroxy-4-(trifluoromethyl)pyridine): These molecules exist in an equilibrium that strongly favors the 2-pyridone or 4-pyridone tautomer in aqueous environments. The pyridone form features highly polar, amide-like resonance structures that drastically increase aqueous solvation via hydrogen bonding. As a result, despite the presence of the highly lipophilic -CF3 group, the apparent LogP drops significantly [3].

Tautomer_LogP A Fluorinated Methylpyridinol (e.g., CF3-Pyridinol) B Pyridinol Tautomer (Aromatic, Phenolic) A->B Non-polar environment C Pyridone Tautomer (Amide-like Resonance) A->C Polar environment (H2O) D High LogP (Lipid Partitioning) B->D Hydrophobic Effect E Low LogP (Aqueous Solvation) C->E Hydrogen Bonding

Logical relationship between solvent environment, tautomeric equilibrium, and resulting lipophilicity.

Comparative Data Analysis

The following table synthesizes the partition coefficients (XLogP3) and structural properties of key methylpyridinols and their fluorinated analogs, illustrating the interplay between substitution and tautomerism.

CompoundSubstitution TypeDominant Tautomeric State (Aqueous)cLogP / XLogP3Key Mechanistic Feature
6-Methyl-3-pyridinol Non-fluorinatedPyridinol (Phenolic)1.10 Baseline lipophilicity; electron-rich ring is susceptible to rapid oxidative metabolism[4].
5-Fluoro-6-methyl-3-pyridinol Fluorinated (-F)Pyridinol (Phenolic)1.35 Mono-fluorination slightly increases LogP and modulates the pKa of the adjacent hydroxyl group[5].
6-(Trifluoromethyl)-3-pyridinol Fluorinated (-CF3)Pyridinol (Phenolic)~1.95 CF3 acts as a massive lipophilic electron sink; maximizes membrane permeability and prevents oxidation.
2-Hydroxy-4-(trifluoromethyl)pyridine Fluorinated (-CF3)2-Pyridone (Amide-like)0.60 Tautomerization to the highly polar pyridone completely overrides the lipophilic contribution of the CF3 group[3].

Experimental Methodologies for LogP Determination

To ensure scientific integrity and reproducibility, LogP values must be empirically verified rather than solely relying on computational models. As a standard practice in application science, we employ a self-validating dual-protocol system : the Shake-Flask method establishes a thermodynamic baseline, while RP-HPLC allows for high-throughput screening of fluorinated analogs.

Protocol A: Thermodynamic LogP via Shake-Flask Method (OECD 107)

Causality & Rationale: Direct measurement of the equilibrium concentration of the analyte in a biphasic system provides the most accurate thermodynamic LogP. Pre-saturating the phases is critical; failing to do so causes volume shifts during equilibration as water and octanol partially dissolve into one another, skewing concentration calculations. Self-Validation Mechanism: A mass balance calculation must be performed post-extraction. The sum of the analyte mass in both phases must equal the initial mass introduced ( Coct​Voct​+Cwat​Vwat​=Minitial​ ). A deviation >5% invalidates the run, indicating compound degradation, volatilization, or adsorption to the glassware.

Step-by-Step Workflow:

  • Phase Saturation: Vigorously stir analytical-grade n-octanol and HPLC-grade water together for 24 hours at 25°C to ensure mutual saturation. Separate the phases using a separatory funnel.

  • Analyte Preparation: Dissolve the highly pure pyridinol analog in the pre-saturated n-octanol to a known stock concentration (e.g., 0.1 mg/mL).

  • Equilibration: Combine the spiked n-octanol with pre-saturated water in glass centrifuge tubes. Use three different volume ratios (1:1, 1:2, and 2:1) to prove that the partition coefficient is independent of concentration and volume. Shake mechanically for 24 hours at 25°C.

  • Phase Separation: Centrifuge the tubes at 3000 x g for 15 minutes to break any micro-emulsions at the interface.

  • Quantification: Carefully extract aliquots from both the organic and aqueous layers. Quantify the pyridinol concentration using LC-MS or UV-Vis spectroscopy.

  • Calculation: Compute the partition coefficient: LogP=Log10​([Coctanol​]/[Cwater​]) .

Protocol B: High-Throughput LogP via RP-HPLC (OECD 117)

Causality & Rationale: The retention time ( tR​ ) of a compound on a reverse-phase C18 column correlates linearly with its partition coefficient. This method is highly effective for fluorinated analogs because it is insensitive to minor impurities that would otherwise disrupt a shake-flask assay. Self-Validation Mechanism: The system is validated by injecting a calibration mixture of at least six reference compounds with known, literature-verified LogP values that bracket the expected LogP of the target pyridinol.

HPLC_Workflow N1 Reference Calibration N2 Analyte Injection N1->N2 N3 C18 Column Retention N2->N3 N4 UV/MS Detection N3->N4 N5 LogP Extrapolation N4->N5

Step-by-step workflow for high-throughput LogP determination using RP-HPLC (OECD 117).

Step-by-Step Workflow:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase (e.g., 70% Methanol / 30% Water) buffered to a pH that ensures the pyridinol is in its unionized state (typically pH 2-3 for these scaffolds).

  • Calibration: Inject the reference mixture. Calculate the capacity factor ( k′ ) for each reference compound: k′=(tR​−t0​)/t0​ , where t0​ is the dead time (measured using an unretained marker like thiourea).

  • Standard Curve Generation: Plot Log(k′) versus the known LogP values of the reference compounds to generate a linear regression equation.

  • Analyte Run: Inject the fluorinated/non-fluorinated methylpyridinol analogs under identical conditions and record their retention times.

  • Extrapolation: Calculate the k′ for the analytes and use the standard curve to extrapolate their LogP values.

References

  • Eastfine. "Fluorine-Powered Innovation 2026: The Critical Industrial Architecture of 2-Hydroxy-4-(trifluoromethyl)pyridine (CAS 50650-59-4)". Eastfine Technical Blog. Verified URL:[Link]

  • ResearchGate. "A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs". Scientific Literature Database. Verified URL:[Link]

  • PubChem. "3-Pyridinol, 6-methyl- | CID 1121-78-4". National Library of Medicine (NIH). Verified URL:[Link]

  • PubChem. "2-Hydroxy-4-(trifluoromethyl)pyridine | CID 2775130". National Library of Medicine (NIH). Verified URL:[Link]

Sources

Comparative

Elemental Analysis Benchmarks for 2-Fluoro-4-methylpyridin-3-ol: A Comparative Guide

As drug development increasingly relies on fluorinated heterocycles to improve metabolic stability and target binding affinity, compounds like 2-Fluoro-4-methylpyridin-3-ol (CAS 1092561-59-5) have become critical synthet...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on fluorinated heterocycles to improve metabolic stability and target binding affinity, compounds like 2-Fluoro-4-methylpyridin-3-ol (CAS 1092561-59-5) have become critical synthetic building blocks[1]. However, verifying the bulk purity and structural integrity of these molecules presents a unique analytical challenge. The high electronegativity of fluorine and the exceptional strength of the C–F bond actively interfere with traditional elemental analysis (EA) workflows.

This guide provides an authoritative, field-proven framework for benchmarking the elemental composition of 2-Fluoro-4-methylpyridin-3-ol. By dissecting the mechanistic failures of standard methods and establishing self-validating protocols, researchers can ensure uncompromising data integrity in their structural characterization pipelines.

The Analytical Challenge: Fluorine Interference Mechanisms

Standard CHN (Carbon, Hydrogen, Nitrogen) analysis relies on the dynamic flash combustion of a sample at ~1000°C. For non-halogenated compounds, this quantitatively yields CO₂, H₂O, and N₂. However, introducing a fluorinated pyridine derivative into a standard quartz combustion reactor triggers two catastrophic analytical artifacts:

  • CF₄ Co-elution (The Nitrogen False-Positive): The C–F bond in the pyridine ring resists complete thermal cleavage. Instead of forming CO₂, incomplete oxidation generates tetrafluoromethane (CF₄)[2]. Because CF₄ shares similar thermal conductivity and chromatographic retention characteristics with N₂ gas, it co-elutes during Gas Chromatography (GC) separation. Causality: This artifact systematically skews data, producing artificially low Carbon values (as carbon is locked in CF₄) and artificially high Nitrogen values[2].

  • Quartz Reactor Degradation: Fluorine that is successfully cleaved reacts with hydrogen to form hydrofluoric acid (HF). At combustion temperatures, HF aggressively attacks the silica (SiO₂) walls of the quartz reactor, forming volatile silicon tetrafluoride (SiF₄) and water[3]. Causality: This not only degrades the instrument—leading to premature reactor failure—but the generation of excess water artificially inflates the Hydrogen mass fraction[3].

To overcome this, elemental analysis of 2-Fluoro-4-methylpyridin-3-ol requires a bifurcated approach: a modified CHN combustion utilizing fluorine scavengers, paired with Combustion Ion Chromatography (CIC) for direct fluorine quantification.

Modality Benchmarks and Quantitative Comparisons

Before executing the protocols, it is essential to establish the theoretical mass fractions for 2-Fluoro-4-methylpyridin-3-ol (Formula: C₆H₆FNO, Molecular Weight: 127.12 g/mol )[1].

Table 1: Theoretical Mass Fractions
ElementAtomic MassAtomsTotal MassTheoretical %Acceptable Tolerance (ACS Standard)
Carbon (C) 12.011672.06656.69% ± 0.40% absolute
Hydrogen (H) 1.00866.0484.76% ± 0.40% absolute
Nitrogen (N) 14.007114.00711.02% ± 0.40% absolute
Fluorine (F) 18.998118.99814.95% ± 0.40% absolute
Oxygen (O) 15.999115.99912.59% Calculated by difference

To validate these theoretical values, laboratories must choose the appropriate analytical modality. Table 2 compares the modified EA approach against alternative structural verification methods.

Table 2: Analytical Modality Comparison
Analytical ModalityPrimary TargetAccuracy / ToleranceStrengthsWeaknesses
Modified CHN-F EA Bulk Composition±0.3% absoluteDirect mass fraction; definitively proves bulk purity.Destructive; requires specialized F-scavengers and parallel CIC.
High-Resolution MS Molecular Mass< 5 ppm mass errorExact isotopic composition; highly sensitive.Blind to inorganic salts; cannot prove bulk macroscopic purity.
Quantitative NMR Structural Integrity±1.0% relativeNon-destructive; confirms regiochemistry (¹⁹F/¹H NMR).Requires high-purity internal standards; less precise for total mass balance.

Parallel Workflow for Complete Elemental Verification

To achieve a self-validating mass balance, the CHN analysis and the Fluorine analysis must be run in parallel using optimized, interference-free methodologies.

EA_Workflow cluster_CHN CHN Analysis Workflow cluster_F Fluorine Analysis Workflow Sample 2-Fluoro-4-methylpyridin-3-ol (C6H6FNO) Combustion Dynamic Flash Combustion (MgO / FluoAdso Scavenger) Sample->Combustion Pyrohydrolysis Pyrohydrolysis (1000°C) Ar/O2 Stream Sample->Pyrohydrolysis TCD Thermal Conductivity Detection (C, H, N) Combustion->TCD Validation Data Synthesis & Mass Balance Validation TCD->Validation Absorption Aqueous Absorption (H2O2 / Buffer) Pyrohydrolysis->Absorption IC Ion Chromatography (F- Quantification) Absorption->IC IC->Validation

Fig 1. Parallel workflow for CHN and F elemental analysis of fluorinated pyridines.

Optimized Experimental Protocols

Protocol 1: Modified CHN Analysis via Dynamic Flash Combustion

This protocol utilizes a specialized combustion reactor to neutralize fluorine radicals before they can form CF₄ or attack the quartz tubing, as recommended by3[3].

Step 1: Reactor Configuration

  • Action: Pack the hot zone of the oxidation reactor with a layer of magnesium oxide (MgO) or a proprietary metal oxide blend (e.g., FluoAdso) directly below the oxidation catalyst[3].

  • Causality: The MgO acts as a highly efficient fluorine scavenger. As the sample combusts, the released fluorine reacts with MgO to form solid, thermally stable magnesium fluoride (MgF₂). This permanently traps the fluorine, preventing the formation of CF₄ (ensuring accurate Carbon/Nitrogen readings) and preventing HF formation (protecting the quartz reactor)[3].

Step 2: Sample Preparation & Combustion

  • Action: Weigh 2.0–3.0 mg of 2-Fluoro-4-methylpyridin-3-ol into a tin capsule. Introduce the capsule into the reactor at 1000°C under a pulse of pure oxygen.

  • Causality: The tin capsule creates an exothermic flash upon oxidation, temporarily raising the localized temperature to ~1800°C, ensuring complete cleavage of the aromatic pyridine ring.

Step 3: Self-Validation Check (System Suitability)

  • Action: Run a Certified Reference Material (CRM) containing fluorine, such as 4-Fluorobenzoic acid, every 10 samples.

  • Validation Rule: The batch is only valid if the CRM yields C, H, and N values within ±0.3% absolute of their theoretical values. A drift toward high Nitrogen indicates the MgO scavenger layer is saturated and must be replaced.

Protocol 2: Total Fluorine via Combustion Ion Chromatography (CIC)

Standard CHN analyzers cannot quantify the trapped fluorine. To determine the 14.95% fluorine mass fraction, CIC must be employed, utilizing methodologies established by 4[4].

Step 1: Pyrohydrolysis

  • Action: Weigh 5.0 mg of the sample into a ceramic boat. Push the boat into a pyrohydrolysis oven at 1000°C under an Argon/Oxygen stream saturated with water vapor[4].

  • Causality: The water vapor acts as a hydrogen donor. In the oxidizing environment, the C–F bonds are broken, and all organic fluorine is quantitatively converted into gaseous hydrogen fluoride (HF)[4].

Step 2: Aqueous Absorption

  • Action: Route the effluent gas into an absorption tube containing an aqueous solution of hydrogen peroxide (H₂O₂) and a carbonate buffer.

  • Causality: The buffer traps the HF as dissolved fluoride ions (F⁻). The H₂O₂ ensures that any trace sulfur or other halogens are fully oxidized, preventing chromatographic interference during the subsequent IC step.

Step 3: Ion Chromatography (IC) Quantification

  • Action: Inject an aliquot of the absorption solution into an Ion Chromatograph equipped with a specialized anion-exchange column and a conductivity detector[4].

Step 4: Self-Validation Check (Mass Balance)

  • Action: Synthesize the data from Protocol 1 and Protocol 2.

  • Validation Rule: Calculate the total mass balance: %C + %H + %N + %F + %O (calculated). If the sum deviates from 100% by more than ±0.5%, the sample contains inorganic impurities (e.g., residual metal catalysts from synthesis) that are invisible to both TCD and IC, prompting further investigation via ICP-MS.

References

  • Fluorochem. "2-Fluoro-4-methylpyridin-3-ol (CAS 1092561-59-5)." Fluorochem Product Specifications.
  • Thermo Fisher Scientific. "CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer." Thermo Fisher Scientific Application Notes.
  • Scientist Live (Exeter Analytical). "CHN determination of highly fluorinated organic compounds." Scientist Live.
  • Metrohm. "Fluorine determination from fluorochemicals in fabrics applying Combustion IC." Metrohm Application Notes.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-4-methylpyridin-3-OL
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4-methylpyridin-3-OL
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